8-(Isopropyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUZGNYQXPESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983190 | |
| Record name | 8-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-30-3 | |
| Record name | 8-Isopropylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isopropylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(isopropyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ISOPROPYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(Isopropyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Isopropyl)quinoline, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its relevance in drug discovery and development. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of quinoline-based scaffolds.
Core Chemical Identity and Descriptors
This compound, systematically named 8-propan-2-ylquinoline, is an aromatic heterocyclic compound. The core structure consists of a quinoline ring system substituted with an isopropyl group at the 8th position. This substitution significantly influences its steric and electronic properties compared to the parent quinoline molecule, thereby affecting its reactivity and biological activity.
A critical point of clarification is the distinction between this compound and its isomers, such as 6-isopropylquinoline. Commercially available "isopropyl quinoline" is often a mixture of isomers, with the 6- and 8-isomers being common components.[1][2] For research and development purposes, particularly in drug discovery, obtaining the pure 8-isomer is often crucial, necessitating precise synthetic routes and purification protocols.
Table 1: Key Identifiers for this compound [3][4]
| Identifier | Value | Source |
| CAS Number | 6457-30-3 | PubChem[3] |
| IUPAC Name | 8-propan-2-ylquinoline | PubChem[3] |
| Molecular Formula | C₁₂H₁₃N | PubChem[3] |
| Molecular Weight | 171.24 g/mol | PubChem[3] |
| Canonical SMILES | CC(C)C1=CC=CC2=C1N=CC=C2 | PubChem[3] |
| InChI Key | FAHUZGNYQXPESZ-UHFFFAOYSA-N | PubChem[3] |
| European Community (EC) Number | 229-264-7 | ECHA[3] |
| FDA UNII | 1Z67T58XO4 | FDA[3] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. These properties are essential for designing experimental conditions, predicting its pharmacokinetic profile, and understanding its interactions with biological targets.
Table 2: Physicochemical Properties of Isopropyl Quinoline (Isomer Mixture/General)
| Property | Value | Source |
| Appearance | Yellow to brownish-yellow liquid (estimated) | The Good Scents Company[1] |
| Boiling Point | 100 °C at 0.50 mm Hg | The Good Scents Company[1] |
| Flash Point | 91.11 °C (196.00 °F) TCC | The Good Scents Company[1] |
| Specific Gravity | 1.01900 to 1.02500 @ 25.00 °C | The Good Scents Company[1] |
| Refractive Index | 1.58600 to 1.59300 @ 20.00 °C | The Good Scents Company[1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (287 mg/L @ 20 °C) | The Good Scents Company[1] |
| logP (o/w) | 3.537 (estimated) | The Good Scents Company[1] |
| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[1] |
Note: Some of the listed data pertains to "isopropyl quinoline," which may be a mixture of isomers. Therefore, these values should be considered as approximations for the pure 8-isomer.
Spectroscopic data is vital for the structural confirmation and purity assessment of this compound. While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry that correspond to the quinoline core and the isopropyl substituent.
Synthesis Methodologies: A Strategic Overview
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[5][6] The choice of a particular synthetic strategy for this compound depends on factors such as the availability of starting materials, desired scale, and regioselectivity.
One of the most classical and adaptable methods for quinoline synthesis is the Skraup synthesis .[5][7] This reaction involves the treatment of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, 2-isopropylaniline would be the logical starting material.
Conceptual Synthesis Workflow: Modified Skraup Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the Skraup reaction.
Caption: Conceptual workflow for the synthesis of this compound via a modified Skraup reaction.
Detailed Experimental Protocol: A Hypothetical Approach
Disclaimer: This protocol is a hypothetical representation and should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to 2-isopropylaniline while cooling in an ice bath.
-
Addition of Reagents: To this mixture, add an oxidizing agent (e.g., nitrobenzene) followed by the slow, dropwise addition of glycerol.
-
Heating and Reflux: Heat the reaction mixture to approximately 120-140°C and maintain reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities.[8][9] These activities include antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[6][10] The substitution pattern on the quinoline ring is a key determinant of its biological activity.
While specific applications of this compound are less documented than for other quinoline derivatives like 8-hydroxyquinoline, its structural motifs suggest potential for exploration in several areas:
-
Anticancer Drug Discovery: Many quinoline-based compounds exhibit anticancer properties by targeting various cellular pathways, including apoptosis, cell cycle arrest, and angiogenesis.[10] The lipophilic isopropyl group at the 8-position could enhance membrane permeability and interaction with hydrophobic pockets of target proteins.
-
Antimicrobial Agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[8] Novel derivatives are continuously being explored to combat drug-resistant pathogens.
-
Ligands for Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in coordination chemistry. 8-substituted quinolines can form stable complexes with various metals, which may have applications in catalysis or as therapeutic agents.[11]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The available safety data for isopropyl quinoline indicates that it can be harmful if swallowed and is toxic in contact with skin.[1][12] It is also reported to cause skin and eye irritation.[12]
Table 3: GHS Hazard Statements for Isopropyl Quinoline [3][12]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H310 | Fatal in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[12]
-
Respiratory Protection: If working with aerosols or in poorly ventilated areas, use a certified respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
In case of exposure, seek immediate medical attention. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
This compound is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery. Its unique structural features, stemming from the isopropyl substitution on the quinoline core, warrant a deeper exploration of its biological activity and potential therapeutic applications. This guide has provided a foundational understanding of its chemical properties, synthesis, and safety considerations to aid researchers in their future endeavors with this promising molecule.
References
-
The Good Scents Company. (n.d.). isopropyl quinoline, 135-79-5. Retrieved from [Link]
-
Givaudan. (n.d.). Isopropyl Quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Isopropylquinoline. PubChem. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H13N). Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5049. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296. Retrieved from [Link]
-
Frontiers. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 968922. Retrieved from [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20739-20757. Retrieved from [Link]
-
Springer. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(9), 1645-1664. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 8-ISOPROPYLQUINOLINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
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- 4. GSRS [gsrs.ncats.nih.gov]
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- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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An In-depth Technical Guide to the Steric and Electronic Effects of the 8-Isopropyl Group on the Quinoline Ring
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unique Perturbation of the 8-Position
In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, integral to a myriad of pharmaceuticals, agrochemicals, and functional materials. Its reactivity and biological activity are intricately modulated by the nature and position of its substituents. Among these, the C8 position presents a unique steric environment due to its proximity to the heterocyclic nitrogen atom, a phenomenon often referred to as a peri-interaction. This guide delves into the profound steric and electronic consequences of introducing a bulky isopropyl group at this strategic position, creating 8-isopropylquinoline.
The Defining Influence of the peri-Interaction
The quinoline ring system, analogous to naphthalene, exhibits significant steric strain when substituents are placed at the 8-position. This is due to the close proximity of the C8 substituent and the lone pair of electrons on the nitrogen atom at position 1.[1] This peri-interaction forces the substituent to occupy a specific conformational space, leading to distortions in the planarity of the quinoline ring and influencing the electronic properties of the entire molecule.
The isopropyl group, with its two methyl groups, is substantially bulkier than a simple methyl or ethyl group. This steric bulk exacerbates the peri-strain, leading to a number of predictable and observable consequences that we will explore in detail.
Synthesis of 8-Isopropylquinoline: A Practical Approach
While several methods exist for the synthesis of quinolines, the Skraup synthesis remains a robust and widely applicable method for the preparation of 8-alkylquinolines.[2][3] The Friedländer synthesis is another viable, often complementary, approach.[4][5]
Recommended Synthetic Protocol: Modified Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (traditionally the corresponding nitro compound or arsenic acid), and a dehydrating agent (concentrated sulfuric acid).[6] For the synthesis of 8-isopropylquinoline, 2-isopropylaniline is the key starting material.
Causality of Experimental Choices:
-
Starting Material: 2-isopropylaniline is chosen to ensure the isopropyl group is positioned at the 8-position of the resulting quinoline ring.
-
Glycerol: Dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline.
-
Oxidizing Agent: Ferrous sulfate is often added to moderate the traditionally vigorous reaction. Nitrobenzene or arsenic acid can be used, but require careful temperature control to prevent runaway reactions.
-
Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 150 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, slowly add 50 g of 2-isopropylaniline, ensuring the temperature does not exceed 120°C.
-
Glycerol Addition: Once the aniline is fully dissolved and the temperature is stable, add 120 g of glycerol.
-
Oxidizing Agent: Slowly and carefully add 40 g of ferrous sulfate heptahydrate to the mixture.
-
Heating: Heat the reaction mixture to 140-150°C for 3 hours. The reaction is exothermic and should be monitored closely.
-
Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it onto 1 L of ice.
-
Neutralization: Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 8-isopropylquinoline can be purified by vacuum distillation.
Self-Validating System: The purity of the synthesized 8-isopropylquinoline should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and by ¹H and ¹³C NMR spectroscopy to confirm the structure.
Quantifying the Steric and Electronic Effects
The introduction of the 8-isopropyl group induces significant, quantifiable changes to the geometry and electronic nature of the quinoline ring.
Steric Effects: A Tale of Distortion
The steric clash between the isopropyl group and the quinoline nitrogen's lone pair forces a distortion of the quinoline ring from planarity. This can be observed through X-ray crystallography and computational modeling. While a crystal structure for 8-isopropylquinoline is not publicly available, data from analogous 8-substituted quinolines and peri-substituted naphthalenes, along with computational chemistry, can provide a clear picture.
Expected Structural Parameters:
| Parameter | Expected Value for 8-Isopropylquinoline | Comparison with Unsubstituted Quinoline |
| C7-C8-C(isopropyl) bond angle | > 120° | Larger due to steric repulsion |
| N1-C8a-C8-C(isopropyl) dihedral angle | Non-zero | 0° in a perfectly planar system |
| C8-C(isopropyl) bond length | Standard C-C single bond length | - |
| Out-of-plane distortion of the carbocyclic ring | Significant | Planar |
Experimental Workflow: Computational Modeling (DFT)
To obtain quantitative data on these steric parameters, Density Functional Theory (DFT) calculations are the method of choice.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: B3LYP functional with a 6-311+G(d,p) basis set is a reliable combination for geometry optimization of organic molecules.[7][8]
-
Procedure:
-
Build the 3D structure of 8-isopropylquinoline.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
From the optimized structure, measure the key bond lengths, bond angles, and dihedral angles.
-
Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Electronic Effects: Modulating Basicity
Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect would be expected to increase the electron density on the quinoline ring and, consequently, increase the basicity of the nitrogen atom. However, the steric hindrance of the 8-isopropyl group can interfere with the solvation of the protonated quinolinium cation, which can counteract the electronic effect.
Measuring Basicity: pKa Determination
The most direct way to quantify the electronic effect on the nitrogen's basicity is to measure the pKa of its conjugate acid.
Step-by-Step Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a standard solution of 8-isopropylquinoline (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette.
-
Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Procedure:
-
Place a known volume of the 8-isopropylquinoline solution in a beaker with a magnetic stirrer.
-
Record the initial pH.
-
Add the acid titrant in small, known increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Expected pKa Values:
| Compound | Expected pKa | Rationale |
| Quinoline | ~4.9 | Baseline basicity |
| 8-Methylquinoline | Slightly higher than quinoline | +I effect of the methyl group |
| 8-Isopropylquinoline | Likely similar to or slightly lower than 8-methylquinoline | The +I effect is offset by steric hindrance to solvation of the conjugate acid. |
Spectroscopic Characterization: Unveiling the Structure
NMR spectroscopy is an indispensable tool for confirming the structure of 8-isopropylquinoline and for probing the electronic environment of the quinoline ring.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons in 8-isopropylquinoline are influenced by both the steric and electronic effects of the isopropyl group.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The H2 proton is typically the most deshielded. The steric compression from the isopropyl group may cause a downfield shift for the H7 proton.
-
Isopropyl Protons: A septet for the methine proton (CH) around δ 3.0-3.5 ppm and a doublet for the six methyl protons (CH₃) around δ 1.3-1.5 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).
-
Isopropyl Carbons: The methine carbon will appear around δ 25-35 ppm, and the methyl carbons will be further upfield.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of purified 8-isopropylquinoline in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR: To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[9][10]
Reactivity of 8-Isopropylquinoline: A Sterically Hindered System
The steric bulk of the 8-isopropyl group significantly influences the reactivity of the quinoline ring, particularly in reactions involving the nitrogen atom or the C8 position.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the quinoline ring typically occurs on the benzene ring, with a preference for the 5- and 8-positions.[11] The pyridine ring is deactivated towards EAS due to the electron-withdrawing nature of the protonated nitrogen under acidic conditions.
For 8-isopropylquinoline, the 8-position is blocked. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. The steric hindrance of the 8-isopropyl group may also influence the rate of reaction at the 5-position.
Example: Nitration
The nitration of quinoline yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[11] In the case of 8-isopropylquinoline, the primary product is expected to be 5-nitro-8-isopropylquinoline.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) on the quinoline ring is favored on the electron-deficient pyridine ring, typically at the 2- and 4-positions, especially if a good leaving group is present. The 8-isopropyl group is not expected to have a significant direct electronic effect on the pyridine ring, but its steric bulk could potentially hinder the approach of a nucleophile to the 2-position to a small extent.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Logical relationship between steric and electronic effects of the 8-isopropyl group and the resulting reactivity of the quinoline ring.
Caption: Simplified workflow of the Skraup synthesis for 8-isopropylquinoline.
Conclusion: A Powerful Tool for Molecular Design
The 8-isopropyl group imparts a unique and powerful combination of steric and electronic effects on the quinoline ring. The significant steric hindrance due to the peri-interaction leads to a distorted, non-planar ring system and dictates the regioselectivity of electrophilic aromatic substitution reactions. The electronic effect, a combination of the inductive electron-donating nature of the alkyl group and the counteracting steric hindrance to solvation, modulates the basicity of the quinoline nitrogen.
Understanding and harnessing these effects is paramount for researchers in drug development and materials science. The ability to precisely control the three-dimensional shape and electronic properties of the quinoline scaffold through substitution at the 8-position provides a valuable tool for the rational design of novel molecules with tailored properties. This guide has provided the foundational knowledge and practical protocols to empower scientists to explore and exploit the unique chemistry of 8-isopropylquinoline.
References
-
8-Isopropylquinoline | C12H13N | CID 80933 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved January 26, 2026, from [Link]
-
Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues. (1979). PubMed. Retrieved January 26, 2026, from [Link]
-
8-Methylquinoline | C10H9N | CID 11910 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2022). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 26, 2026, from [Link]
-
computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
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The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. (2019). PubMed. Retrieved January 26, 2026, from [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]
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isopropyl quinoline, 135-79-5. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]
-
Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. (2020). Sultan Qaboos University House of Expertise. Retrieved January 26, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]
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1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Nanalysis. Retrieved January 26, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
8-isopropyl quinoline, 6457-30-3. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
-
Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group. (1951). ResearchGate. Retrieved January 26, 2026, from [Link]
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Supplementary Information. (2018). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
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Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved January 26, 2026, from [Link]
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Introduction: Understanding the Compound and its Context
An In-Depth Technical Guide to the Safe Handling of 8-(Isopropyl)quinoline
This compound, often supplied as a mixture with its 6-isopropyl isomer (CAS No. 135-79-5), is an aromatic heterocyclic compound.[1] Due to its potent, earthy, and woody odor profile, its primary application is within the fragrance industry, where it serves as a high-impact modifier in masculine chypres, leather accords, and tobacco blends.[2][3] While its utility in formulation is significant, its structural similarity to quinoline—a compound with known, severe health hazards—and its own distinct toxicological profile demand a rigorous and informed approach to safety.
This guide is designed for researchers, chemists, and drug development professionals who may handle this compound. It moves beyond mere procedural recitation to provide a framework for risk assessment and management grounded in the compound's specific chemical and toxicological properties. The causality behind each recommendation is explained to foster a culture of intrinsic safety, where protocols are not just followed but understood.
Comprehensive Hazard Analysis: A Profile of High Concern
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The primary risks are not trivial; they involve high acute toxicity, particularly through dermal contact, and potential long-term health effects.
The Globally Harmonized System (GHS) classification, derived from safety data sheets (SDS), provides a standardized summary of the key hazards.[1]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | Skull and Crossbones | Danger | H310: Fatal in contact with skin[1] |
| Acute Toxicity, Oral | Skull and Crossbones | Danger | H302: Harmful if swallowed[1] |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation[1] |
| Flammable Liquids | Flame | Warning | Combustible liquid[1] |
Acute Toxicity: The Primary and Most Severe Risk
The most critical hazard associated with this compound is its acute dermal toxicity. The classification "Fatal in contact with skin" signifies that even small quantities absorbed through the skin can be life-threatening.[1] This is substantiated by a dermal LD50 in rabbits of just 160 mg/kg.[2] For perspective, this means a few milliliters could be a lethal dose for an adult. This hazard dictates the most stringent requirements for personal protective equipment (PPE) and emergency response.
Oral toxicity is also significant, with an oral LD50 in rats of 940 mg/kg, classifying it as "Harmful if swallowed".[1][2] While inhalation toxicity data is incomplete, the vapors are known to irritate the eyes, nose, and throat.[1][4]
Carcinogenicity and Mutagenicity: The Precautionary Principle
Expert Insight: In the absence of comprehensive data for a derivative, the toxicological profile of the parent compound must inform the risk assessment. Therefore, it is scientifically prudent and ethically necessary to handle this compound as a potential carcinogen and mutagen with extreme caution.[8] All contact should be minimized to the lowest possible level.
Physicochemical and Environmental Hazards
This compound is a combustible liquid with a flash point of 91.1°C (196.0°F), meaning it can ignite if exposed to an ignition source at or above this temperature.[1] It is also classified as toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal to prevent environmental release.[5][6][7]
| Property | Value | Source |
| Flash Point | 91.1 °C (196.0 °F) Closed Cup | [1] |
| Oral LD50 (rat) | 940 mg/kg | [2] |
| Dermal LD50 (rabbit) | 160 mg/kg | [2] |
| Occupational Exposure Limit | No specific limit established. The AIHA WEEL for parent quinoline is 0.001 ppm (8-hr TWA). | [8] |
A Risk Mitigation Framework: The Hierarchy of Controls
Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this to this compound provides a clear, logical system for ensuring laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, if a less hazardous chemical can achieve the same scientific objective, it should be considered. However, when this compound is required, the subsequent controls are mandatory.
-
Engineering Controls: This is the primary method for controlling the inhalation hazard. All work with this compound must be performed in a certified chemical fume hood to contain vapors.[9][10] All equipment used must be properly grounded to prevent static discharge, given the compound's combustibility.[1]
-
Administrative Controls: These are the work practices that support safety. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, prohibiting eating, drinking, or smoking in the lab, and ensuring work is never performed alone.[1][2]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is absolutely critical due to the severe skin and eye hazards. It does not reduce the hazard itself but provides a barrier.
Standard Operating Procedures for Safe Handling
The following protocols are based on the compound's hazard profile and represent the minimum standard for its safe use.
Required Personal Protective Equipment (PPE)
Given the "Fatal in contact with skin" classification, PPE selection cannot be casual.
-
Hand Protection: Wear double gloves. The inner glove provides basic protection, while the outer glove should be of a material with a high resistance to aromatic nitrogen heterocycles. Materials like Silver Shield®/4H® or equivalent are recommended for the parent compound, quinoline.[8] Always check the glove manufacturer's specifications for breakthrough time and discard gloves immediately upon any sign of contamination.
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles and a full-face shield.[9] This combination protects against both splashes and vapor exposure to the eyes.
-
Body Protection: A buttoned lab coat is mandatory. When handling larger quantities (>50 mL), a chemically resistant apron and sleeves are required to protect against spills and splashes.[9] All protective clothing must be removed immediately if contaminated.
Laboratory Handling Protocol
-
Preparation: Before starting, ensure a chemical spill kit with appropriate absorbent material (e.g., vermiculite, dry sand) is accessible.[1][9] Confirm the chemical fume hood is functioning correctly.
-
Aliquotting and Transfer: Conduct all transfers of the chemical inside the fume hood. Use grounded equipment and take precautions against static discharge.[1]
-
Heating: Avoid heating near open flames or other ignition sources.[1]
-
Post-Handling: After use, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1] Decontaminate all surfaces within the fume hood.
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area designated for toxic and combustible materials.[1][9][11] Ensure it is stored away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and strong acids.[1][10]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing, shoes, and jewelry.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Call emergency medical services immediately.[1]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison control center or emergency medical services immediately.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (using a barrier device).[9] Seek immediate medical attention.
Spill Management Workflow
All spills must be treated as serious incidents. The following workflow outlines the decision-making process for a spill occurring inside a laboratory.
Caption: A decision workflow for managing a spill of this compound.
Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.[1]
-
Never dispose of this chemical down the drain or in regular trash.[1][5]
-
Collect all waste in designated, sealed, and properly labeled hazardous waste containers.
-
Follow all local, state, and federal regulations for the disposal of toxic organic chemical waste.[1][7][12]
Conclusion
This compound is a valuable compound in specific applications but presents severe health and safety risks that must be managed with diligence and expertise. The high acute dermal toxicity is the most immediate danger, while the potential for long-term health effects necessitates handling it as a possible carcinogen. Adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating specific, high-level PPE—is non-negotiable. By understanding the rationale behind these safety protocols, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.
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- Isopropyl Quinoline.Givaudan.
- Material Safety Data Sheet - Quinoline, 96%.Fisher Scientific.
- isopropyl quinoline, 135-79-5.The Good Scents Company.
- QUINOLINE FOR SYNTHESIS.Loba Chemie.
- Safety d
- SAFETY DATA SHEET - Quinoline. (2025). Fisher Scientific.
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- Isopropyl Quinoline.
- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
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Methodological & Application
Strategic Synthesis of 8-(Isopropyl)quinoline via the Friedländer Annulation: A Detailed Protocol for Pharmaceutical Research and Development
Application Note: A-08iQ
Introduction: The Significance of the Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] From the potent antimalarial properties of chloroquine and tafenoquine to the broad-spectrum antibiotic activity of ciprofloxacin, the quinoline scaffold is a privileged structure in drug design.[1][2] Specifically, 8-substituted quinolines, such as 8-hydroxyquinoline and its derivatives, have garnered significant attention for their diverse biological activities, including anticancer, neuroprotective, antifungal, and anti-HIV properties.[3][4][5] The isopropyl group at the 8-position can modulate lipophilicity and steric interactions, potentially enhancing binding affinity to biological targets. This application note provides a comprehensive guide to the synthesis of 8-(Isopropyl)quinoline, a key intermediate for the development of novel therapeutics, utilizing the robust and versatile Friedländer annulation reaction.
The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis
First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone, to form a quinoline derivative.[6][7] The reaction can be catalyzed by either acids or bases.[8][9] The simplicity and efficiency of the Friedländer synthesis have made it a widely adopted method for constructing the quinoline ring system.[10]
Mechanistic Insights
Two primary mechanistic pathways are proposed for the Friedländer reaction.[6]
-
Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the ketone. The resulting aldol adduct undergoes dehydration, followed by intramolecular cyclization and a second dehydration step to yield the quinoline product.[6]
-
Schiff Base Pathway: Alternatively, the reaction can proceed through the initial formation of a Schiff base between the 2-amino group and the carbonyl of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline.[6][8]
The choice of catalyst and reaction conditions can influence which pathway is favored.
Strategic Synthesis of this compound
The synthesis of this compound via the Friedländer reaction requires two key starting materials: 2-amino-isopropylbenzene (or a derivative with a carbonyl group ortho to the amino group) and a suitable 1,3-dicarbonyl compound or a ketone with an α-methylene group.[11]
Reactant Selection and Rationale
-
Amino Component: 2-amino-3-isopropylbenzaldehyde is the ideal starting material. The isopropyl group at the 3-position of the aniline derivative will become the 8-substituent in the final quinoline product. The ortho-amino aldehyde functionality is crucial for the intramolecular cyclization.
-
Carbonyl Component: Acetone (propan-2-one) is a simple and effective carbonyl component that will provide the C2 and C3 atoms of the quinoline ring.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 2-amino-3-isopropylbenzaldehyde and acetone, employing an acid catalyst.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-amino-3-isopropylbenzaldehyde | ≥97% purity |
| Acetone | ACS grade, anhydrous |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% |
| Toluene | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | Granular |
| Round-bottom flask with reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with heating mantle | Standard laboratory equipment |
| Separatory funnel | Standard laboratory glassware |
| Rotary evaporator | Standard laboratory equipment |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography supplies | Silica gel, appropriate solvents |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-isopropylbenzaldehyde (10.0 g, 61.3 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (100 mL) and acetone (8.9 g, 153 mmol, 2.5 equivalents). Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.16 g, 6.13 mmol, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a yellow to brownish-yellow liquid.[12]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | Yellow to brownish-yellow liquid[12] |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Boiling Point | 100 °C @ 0.50 mm Hg[12] |
| Refractive Index | 1.58600 to 1.59300 @ 20.00 °C[12] |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | m/z = 171.10 [M]⁺ |
Safety and Handling Precautions
-
This compound is harmful if swallowed and toxic in contact with skin. It also causes skin and serious eye irritation.[13]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or using a different acid catalyst, such as trifluoroacetic acid or a Lewis acid like zinc chloride.[6][14]
-
Incomplete Reaction: Ensure that anhydrous solvents and reagents are used, as water can interfere with the reaction.
-
Side Product Formation: Purification by column chromatography is essential to remove any side products. The choice of eluent for chromatography may need to be optimized.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Friedländer annulation provides a direct and efficient route for the synthesis of this compound. This application note offers a detailed and practical protocol for researchers in drug discovery and development. The strategic choice of starting materials and optimized reaction conditions are key to achieving a successful synthesis. The resulting this compound is a valuable building block for the creation of novel quinoline-based therapeutics with a wide range of potential applications.
References
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Wikipedia. Friedländer synthesis.
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines.
-
Organic Chemistry Portal. Friedlaender Synthesis.
-
Benchchem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
-
Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
-
Organic Reactions. The Friedländer Synthesis of Quinolines.
-
NIH. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central.
-
ResearchGate. Mechanism of Friedlander reaction. | Download Scientific Diagram.
-
Digital Commons @ Liberty University. Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes.
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
-
Sigma-Aldrich. 8-Isopropylquinoline N-oxide 97 1246242-17-0.
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis.
-
ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters.
-
Alfa Chemistry. Friedländer Quinoline Synthesis.
-
NIH. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem.
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
Google Patents. Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
-
Google Patents. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
-
SciSpace. Synthesis of derivatives of quinoline.
-
The Good Scents Company. isopropyl quinoline, 135-79-5.
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
8 Quinol Applications In Pharmaceuticals. Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health.
-
ResearchGate. A New Green Approach to the Friedländer Synthesis of Quinolines.
-
Organic Chemistry Portal. Synthesis of quinolines.
-
ECHEMI. How to synthesise 2-aminoethyl benzene.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Slideshare. synthesis of quinoline derivatives and its applications | PPTX.
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YouTube. Synthesis of Substituted Benzenes.
-
Givaudan. Isopropyl Quinoline.
-
Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds.
-
Fraterworks. Isopropyl Quinoline.
-
ResearchGate. Synthesis of Cumene (Isopropylbenzene) from Diisopropylbenzenes in thepresence of Benzene using Triflic acid as catalyst at room temperature.
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Application Notes and Protocols for C-H Functionalization at the C8-Position of Quinoline N-Oxides
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Part 1: Core Principles and Strategic Importance
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The ability to selectively functionalize its C-H bonds opens up new avenues for creating novel molecular architectures with tailored properties.[2][3] Among the various positions on the quinoline ring, the C8-position is of particular strategic importance for modulating the biological activity and physicochemical properties of quinoline-based compounds.[3][4]
This guide focuses on the C-H functionalization at the C8-position of quinoline N-oxides. The N-oxide functionality serves as a versatile directing group, enabling precise and efficient introduction of various functional groups at the otherwise less reactive C8-position.[1][5] We will delve into the mechanistic underpinnings of this regioselectivity and provide detailed, field-proven protocols for key transformations catalyzed by palladium, rhodium, ruthenium, and iridium complexes.
Part 2: The N-Oxide as a Traceless Directing Group: Mechanistic Insights
The regiochemical outcome of C-H functionalization on the quinoline ring is largely governed by the directing group employed.[1] The N-oxide group in quinoline N-oxides has proven to be a highly effective internal directing group, primarily facilitating functionalization at the C2 and C8 positions.[1][6] The preference for the C8-position is a result of the formation of a thermodynamically favored five-membered metallacycle intermediate upon coordination of the N-oxide's oxygen to the metal catalyst.[1] This is in contrast to the C2-functionalization, which proceeds through a more strained four-membered metallacycle.[4]
The general catalytic cycle for C8-functionalization involves:
-
Coordination of the quinoline N-oxide to the metal center.
-
C-H activation at the C8-position via a concerted metalation-deprotonation (CMD) pathway to form the stable five-membered metallacycle.
-
Reaction with the coupling partner (e.g., oxidative addition of an aryl halide, insertion of an alkene).
-
Reductive elimination to form the C8-functionalized product and regenerate the active catalyst.
The choice of metal catalyst, ligands, additives, and solvent plays a crucial role in steering the reaction selectively towards the C8-position.[3][4] For instance, while palladium catalysts often favor C2-functionalization, specific conditions and additives can override this preference to achieve high C8 selectivity.[3][4][7]
Visualization of the General Catalytic Cycle
Caption: Generalized catalytic cycle for C8 C-H functionalization.
Part 3: Palladium-Catalyzed C8-Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis. While early examples of Pd-catalyzed C-H functionalization of quinoline N-oxides predominantly yielded C2-substituted products, recent advancements have enabled highly selective C8-functionalization.[3][4][7]
Application Note 3.1: C8-Arylation
The introduction of an aryl group at the C8-position of quinolines can significantly impact their biological activity. Palladium-catalyzed C8-arylation offers a direct route to these valuable compounds. The key to achieving high C8 selectivity often lies in the choice of palladium precursor and the reaction medium.[3][4] Mechanistic studies suggest that the reaction proceeds through a cyclopalladation pathway, and the solvent and additives can influence the stability of the key palladacycle intermediate.[3]
Protocol 3.1.1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
This protocol describes a general procedure for the C8-arylation of quinoline N-oxides with iodoarenes, which can be performed under both thermal and microwave conditions.[4]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
Iodoarene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
Procedure (Thermal):
-
To a Schlenk tube, add the quinoline N-oxide (0.5 mmol), iodoarene (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C8-arylated quinoline N-oxide.
Procedure (Microwave):
-
Combine the reagents in a microwave vial as described above.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 45-60 minutes.[4]
-
Work-up and purify the product as described for the thermal procedure.
| Quinoline N-Oxide | Arylating Agent | Product | Yield (Thermal) | Yield (Microwave) |
| Quinoline N-oxide | Iodobenzene | 8-Phenylquinoline N-oxide | 85% | 92% |
| 2-Methylquinoline N-oxide | 4-Iodotoluene | 2-Methyl-8-(p-tolyl)quinoline N-oxide | 82% | 88% |
| 6-Chloroquinoline N-oxide | 1-Iodo-4-methoxybenzene | 6-Chloro-8-(4-methoxyphenyl)quinoline N-oxide | 75% | 85% |
Application Note 3.2: C8-Acylation
The C8-acylation of quinoline N-oxides provides access to key intermediates for the synthesis of more complex molecules. A notable method involves the use of α-oxocarboxylic acids as the acyl source, proceeding with high regioselectivity.[8] This transformation is believed to occur via the formation of an N-oxide chelated palladacycle.[8]
Protocol 3.2.1: Palladium-Catalyzed C8-Acylation with α-Oxocarboxylic Acids
This protocol outlines a one-pot procedure for the C8-acylation of quinoline N-oxides.[9]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
α-Oxocarboxylic acid (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium persulfate (K₂S₂O₈, 3.0 equiv)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a reaction vessel, combine the quinoline N-oxide (0.2 mmol), α-oxocarboxylic acid (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and K₂S₂O₈ (162 mg, 0.6 mmol).
-
Add TFA (1.0 mL) to the mixture.
-
Stir the reaction at 100 °C for 12 hours.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 8-acylated quinoline N-oxide.
| Quinoline N-Oxide | α-Oxocarboxylic Acid | Product | Yield |
| Quinoline N-oxide | Phenylglyoxylic acid | 8-Benzoylquinoline N-oxide | 88% |
| 6-Methylquinoline N-oxide | 2-Oxo-2-(p-tolyl)acetic acid | 8-(4-Methylbenzoyl)-6-methylquinoline N-oxide | 85% |
| 6-Bromoquinoline N-oxide | 2-(4-Chlorophenyl)-2-oxoacetic acid | 8-(4-Chlorobenzoyl)-6-bromoquinoline N-oxide | 76% |
Part 4: Rhodium-Catalyzed C8-Functionalization
Rhodium catalysts, particularly cationic Rh(III) complexes, have proven to be highly effective for a range of C8-functionalization reactions of quinoline N-oxides, including alkylation, alkenylation, amidation, and halogenation.[2][10][11][12]
Application Note 4.1: C8-Alkylation and Alkenylation
The introduction of alkyl and alkenyl groups at the C8-position can be achieved using olefins or alkynes as coupling partners.[2] These reactions often exhibit excellent regioselectivity and functional group tolerance.[2][12] Deuteration experiments have suggested that the C-H bond cleavage at both C2 and C8 is reversible, but the subsequent insertion of the coupling partner is favored at the C8-position due to the stability of the five-membered rhodacycle intermediate.[1]
Protocol 4.1.1: Rhodium(III)-Catalyzed C8-Alkylation with Maleimides
This protocol details the C8-alkylation of quinoline N-oxides with maleimides, yielding bioactive succinimide-containing quinoline derivatives.[12]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
Maleimide (1.5 equiv)
-
[RhCp*Cl₂]₂ (5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 20 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried vial, add the quinoline N-oxide (0.2 mmol), maleimide (0.3 mmol), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol), and AgSbF₆ (13.7 mg, 0.04 mmol).
-
Add anhydrous DCM (1.0 mL).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Quinoline N-Oxide | Maleimide | Product | Yield |
| Quinoline N-oxide | N-Phenylmaleimide | 1-Phenyl-3-(quinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 92% |
| 4-Methylquinoline N-oxide | N-Ethylmaleimide | 1-Ethyl-3-(4-methylquinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 89% |
| 6-Methoxyquinoline N-oxide | N-Benzylmaleimide | 1-Benzyl-3-(6-methoxyquinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 85% |
Part 5: Ruthenium and Iridium-Catalyzed C8-Functionalization
Ruthenium and iridium catalysts offer unique reactivity profiles for the C8-functionalization of quinoline N-oxides.
Application Note 5.1: Ruthenium-Catalyzed Deoxygenative C8-Arylation
A significant advantage of some ruthenium-catalyzed methods is the in situ deoxygenation of the N-oxide group during the C8-arylation process, providing direct access to 8-arylquinolines.[10][13] This tandem reaction is highly atom-economical.
Protocol 5.1.1: Ruthenium-Catalyzed Deoxygenative C8-Arylation with Arylboronic Esters
This protocol describes the one-pot deoxygenative C8-arylation of quinoline N-oxides.[10]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Potassium acetate (KOAc, 1.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, combine the quinoline N-oxide (0.3 mmol), arylboronic acid pinacol ester (0.6 mmol), [Ru(p-cymene)Cl₂]₂ (9.2 mg, 0.015 mmol), and KOAc (29 mg, 0.3 mmol).
-
Add anhydrous 1,4-dioxane (1.5 mL).
-
Heat the reaction at 120 °C for 24 hours.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 8-arylquinoline.
Application Note 5.2: Iridium-Catalyzed C8-Amidation
Iridium catalysts have been successfully employed for the direct C8-amidation of quinoline N-oxides.[11][14] Mechanistic studies indicate that the formation of an N-oxide-chelated iridacycle is key to the high regioselectivity.[11]
Protocol 5.2.1: Iridium-Catalyzed C8-Amidation with Sulfonyl Azides
This protocol provides a method for the regioselective introduction of an amide group at the C8-position.[15]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
Sulfonyl azide (1.2 equiv)
-
[IrCp*Cl₂]₂ (2.5 mol%)
-
Silver acetate (AgOAc, 10 mol%)
-
Acetic acid (AcOH, 20 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the quinoline N-oxide (0.3 mmol), sulfonyl azide (0.36 mmol), [IrCp*Cl₂]₂ (6.0 mg, 0.0075 mmol), AgOAc (5.0 mg, 0.03 mmol), and AcOH (3.6 µL, 0.06 mmol).
-
Add anhydrous DCE (1.5 mL).
-
Stir the reaction at 80 °C for 12 hours.
-
After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Part 6: Preparatory Protocol: Synthesis of Quinoline N-Oxides
The starting materials for all the above functionalizations are quinoline N-oxides, which can be readily prepared from the corresponding quinolines.
Protocol 6.1: General Procedure for the N-Oxidation of Quinolines
Materials:
-
Quinoline derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the quinoline derivative (1.0 mmol) in DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude quinoline N-oxide is often of sufficient purity for subsequent reactions but can be further purified by recrystallization or column chromatography if necessary.[16]
Part 7: Visualization of Experimental Workflow
Caption: Workflow for C8-functionalization of quinoline N-oxides.
Part 8: Conclusion and Future Outlook
The C-H functionalization at the C8-position of quinoline N-oxides has emerged as a powerful strategy for the synthesis of diverse and complex quinoline derivatives. The N-oxide directing group, in combination with a range of transition metal catalysts, provides a reliable handle for achieving high regioselectivity. The protocols detailed in this guide offer robust starting points for researchers in academia and industry. Future developments in this field will likely focus on expanding the scope of compatible functional groups, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and exploring enantioselective C8-functionalization reactions.
References
-
C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023). RSC Publishing. [Link]
-
Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. (2014). ACS Publications. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. [Link]
-
Scheme 1. C-8 functionalization of quinoline. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Recent Progress in the Functionalization of Quinoline N-Oxide. (2020). Chinese Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). ACS Publications. [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2020). New Journal of Chemistry. [Link]
-
C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). National Institutes of Health. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). PubMed Central. [Link]
-
Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. (2014). Institute for Basic Science. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PubMed Central. [Link]
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). ACS Publications. [Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Publications. [Link]
- Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.). Google Patents.
-
Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. (2021). ACS Publications. [Link]
-
Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. (2023). ACS Publications. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoqui. (2022). ChemRxiv. [Link]
-
“One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. (2016). Sci-Hub. [Link]
-
New Synthesis of Substituted Quinoline N-Oxides. (2020). Combinatorial Chemistry Review. [Link]
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Application Notes & Protocols: The Strategic Role of 8-(Isopropyl)quinoline in the Synthesis of Specialty Chemicals
These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive technical guide on the synthesis and application of 8-(isopropyl)quinoline. This document delves into the nuanced role of this N-heterocycle as a specialty chemical and explores its potential as a valuable ligand in asymmetric catalysis.
Introduction: The Significance of the Quinoline Scaffold and 8-Position Substitution
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent pharmacophore and a versatile ligand in organometallic chemistry.[2] The substitution pattern on the quinoline ring profoundly influences its chemical and biological properties.
Substitution at the C8-position is of particular strategic importance. The proximity of the C8 substituent to the nitrogen atom allows for the formation of stable five-membered chelate rings with metal centers. This chelation effect is fundamental to directing C-H activation reactions and modulating the electronic and steric environment of a metal catalyst.[3] The isopropyl group, while sterically demanding, is electronically donating, which can influence the reactivity of the quinoline ring and the properties of its metal complexes.
Synthesis of this compound: A Modified Skraup Synthesis Approach
The synthesis of this compound can be achieved through a modification of the classical Skraup synthesis, a robust method for quinoline ring formation.[4] This approach involves the reaction of an appropriately substituted aniline with a source of acrolein in the presence of an acid catalyst and an oxidizing agent. A patented method provides a pathway for the synthesis of various alkyl-substituted quinolines, including 8-isopropylquinoline.[5]
Conceptual Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via a modified Skraup reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of substituted quinolines.[4][5]
Materials:
-
2-Isopropylaniline
-
Glycerol (anhydrous)
-
o-Nitrophenol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 2-isopropylaniline.
-
Addition of Reagents: While stirring, slowly add concentrated sulfuric acid to the flask, ensuring the temperature is controlled in an ice bath.
-
Following the acid addition, add anhydrous glycerol and o-nitrophenol to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 120-140 °C) and maintain it for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Safety Precautions: The Skraup synthesis is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive.
Applications of this compound in Specialty Chemicals
Fragrance Industry
Isopropyl quinoline, often as a mixture of 6- and 8-isomers, is a valuable specialty chemical in the fragrance industry.[6][7][8] It is characterized by a distinctive earthy, rooty, and slightly smoky aroma.[8] This makes it an essential component in creating complex and long-lasting masculine fragrances, where it blends well with mossy, vetiver, and tobacco notes.[6][7]
| Property | Value |
| Molecular Formula | C₁₂H₁₃N[9] |
| Molecular Weight | 171.24 g/mol [9] |
| Appearance | Colorless to pale yellow liquid[8] |
| Boiling Point | Not specified |
| Flash Point | 91.1 °C (196.0 °F)[10] |
| CAS Number | 6457-30-3[9] |
Table 1: Physical and Chemical Properties of this compound.
Intermediate in Organic Synthesis
The quinoline backbone of this compound makes it a useful intermediate for the synthesis of more complex molecules.[8] The nitrogen atom can be quaternized, and the aromatic rings can undergo electrophilic substitution, allowing for further functionalization.
Potential Role of this compound in Asymmetric Catalysis
While specific catalytic applications of this compound are not extensively documented, its structural features strongly suggest its potential as a ligand in transition metal-catalyzed reactions, particularly in asymmetric synthesis. The nitrogen atom of the quinoline ring and the potential for C-H activation at the isopropyl group or the quinoline ring itself make it an interesting candidate for ligand design.
A closely related compound, isopropyl quinoline-2-carboxylate, has been successfully employed as a substrate in iridium-catalyzed asymmetric hydrogenation to produce chiral 1,2,3,4-tetrahydroquinolines with high enantioselectivity.[11] This demonstrates the utility of the quinoline scaffold in asymmetric transformations.
Conceptual Catalytic Cycle: Asymmetric Hydrogenation
The following diagram illustrates a general mechanism for the asymmetric hydrogenation of a quinoline derivative using a chiral iridium catalyst, which could potentially be influenced by a ligand like this compound.
Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation of a quinoline derivative.
Protocol: Asymmetric Hydrogenation of Isopropyl Quinoline-2-Carboxylate
This protocol is based on a reported procedure and serves as an example of the types of reactions where quinoline derivatives are key substrates.[11]
Materials:
-
Isopropyl quinoline-2-carboxylate
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Chiral bisphosphine ligand (e.g., (R)-SYNPHOS)
-
Iodine (I₂)
-
Anhydrous and degassed Dichloromethane (CH₂Cl₂)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ and the chiral bisphosphine ligand. Add anhydrous and degassed CH₂Cl₂ and stir to form the catalyst precursor.
-
Substrate Preparation: In a separate vial, dissolve isopropyl quinoline-2-carboxylate and iodine in anhydrous and degassed CH₂Cl₂.
-
Reaction Setup: Transfer the substrate solution to the autoclave. Add the catalyst precursor solution.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 80 bar).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the specified time (e.g., 17 hours).
-
Work-up: Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.
| Chiral Ligand | Conversion (%) | ee (%) |
| (R)-MeO-BIPHEP | >99 | 88 |
| (R)-SYNPHOS | >99 | 91 |
| (R)-DIFLUORPHOS | >99 | 94 |
Table 2: Enantioselectivity in the Asymmetric Hydrogenation of Isopropyl Quinoline-2-Carboxylate with Various Chiral Ligands.[11]
Conclusion
This compound is a specialty chemical with established applications in the fragrance industry and significant potential as a versatile intermediate and ligand in organic synthesis. Its synthesis via a modified Skraup reaction is well-understood. The strategic placement of the isopropyl group at the C8-position makes it a compelling candidate for the development of novel ligands for asymmetric catalysis, an area ripe for further exploration by researchers and drug development professionals.
References
- Manske, R. H. F., & Kulka, M. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 2(1), 59-99.
- Preparation method of 8-hydroxyquinoline. CN109053569B.
- Method for synthesizing 8-hydroxyquinoline. CN109053569B.
- 8-Aminoquinoline patented technology retrieval search results.
- 8-hydroxyquinoline and synthetic method thereof. CN105753782A.
- Process for preparing quinoline bases. US5700942A.
- Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions.
- isopropyl quinoline, 135-79-5. The Good Scents Company.
- Application Notes & Protocols: Isopropyl Quinoline-2-Carboxylate in Asymmetric C
- 8-Isopropylquinoline. PubChem.
- Isopropyl Quinoline. Givaudan.
- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.
- Process for the manufacture of quinoline deriv
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxid
- Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. PubMed.
- 8-isopropyl quinoline, 6457-30-3. The Good Scents Company.
- Isopropyl Quinoline. Chemical Bull Pvt. Ltd.
- 500904 isopropyl quinoline safety data sheet.
- Commercial Suppliers and Technical Applications of Isopropylquinoline: A Guide for Researchers. Benchchem.
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- 4. organicreactions.org [organicreactions.org]
- 5. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 6. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 7. Isopropyl Quinoline | Givaudan [givaudan.com]
- 8. Isopropyl Quinoline | 135-79-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Comprehensive Characterization of 8-(Isopropyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of 8-(Isopropyl)quinoline
This compound is a substituted heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound destined for further development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This guide, designed for researchers and drug development professionals, provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of this compound.
The methodologies presented herein are grounded in established analytical principles for quinoline derivatives and are designed to provide a robust framework for generating reliable and reproducible data. This document will delve into the "why" behind the "how," offering insights into the rationale for selecting specific techniques and experimental parameters, thereby empowering the user to adapt and troubleshoot these methods as needed.
I. Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating this compound from potential impurities, starting materials, and byproducts, as well as for accurate quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the volatility and thermal stability of the analyte and the sample matrix.
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass spectra.
Rationale for GC-MS: The isopropylquinoline structure lends itself well to GC analysis due to its expected volatility. Coupling GC with a mass spectrometer allows for the confident identification of the main component and any co-eluting impurities by comparing their mass spectra to reference libraries (e.g., NIST).[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for a wide range of compounds.[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL (split mode, e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that allows for the separation of compounds with a range of boiling points. |
| MS Detector | Agilent 5977A or equivalent | Provides sensitive detection and mass spectral data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the expected mass of this compound and potential fragments. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
-
Data Analysis:
-
Qualitative Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum. The fragmentation patterns can help distinguish between isomers.[3]
-
Quantitative Analysis: For purity assessment, calculate the area percentage of the main peak relative to the total peak area. For accurate quantification, a calibration curve should be prepared using certified reference standards.
-
B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Potency Assay
HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for analyzing non-volatile or thermally labile impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for quinoline derivatives.[4][5]
Rationale for HPLC: HPLC provides a complementary separation mechanism to GC, allowing for the detection of impurities that may not be amenable to gas chromatography. It is also the standard method for potency assays in pharmaceutical development due to its high precision and accuracy.
Experimental Protocol: RP-HPLC Analysis
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter all mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent with a PDA detector | A reliable system with photodiode array detection for spectral analysis. |
| Column | C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) | A versatile reversed-phase column providing good retention for aromatic compounds. |
| Mobile Phase | Gradient elution (see table below) | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains a stable retention time and improves peak shape. |
| Detection | UV at 254 nm and 280 nm | Wavelengths where quinoline derivatives typically exhibit strong absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 21 | 80 | 20 |
| 25 | 80 | 20 |
-
Data Analysis:
-
Purity Assessment: Determine the purity of the sample by calculating the area percentage of the main peak.
-
Potency Assay: Quantify the this compound content against a certified reference standard using a calibration curve.
-
II. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are crucial for confirming the chemical structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.[6]
Rationale for NMR: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural assignment.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY (to establish H-H correlations) and HSQC (to establish C-H correlations) can provide further structural confirmation.[7]
-
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the region of δ 7.0-9.0 ppm, corresponding to the protons on the quinoline ring system.
-
Isopropyl Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).
-
-
Expected ¹³C NMR Spectral Features:
-
Multiple signals in the aromatic region (δ 120-150 ppm) for the quinoline carbons.
-
Signals in the aliphatic region for the isopropyl group carbons.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Rationale for FTIR: FTIR is a rapid and non-destructive technique that can confirm the presence of key structural features, such as the aromatic C-H and C=C bonds of the quinoline ring and the aliphatic C-H bonds of the isopropyl group.[8]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2970-2870 | Aliphatic C-H stretching (isopropyl group) |
| 1620-1580 | Aromatic C=C stretching (quinoline ring) |
| 1500-1450 | Aromatic C=C stretching |
| 1385-1370 | C-H bending (isopropyl group) |
| 850-750 | Aromatic C-H out-of-plane bending |
III. Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of the compound.
Rationale for Thermal Analysis: Understanding the thermal properties of this compound is crucial for determining its stability during storage and processing. TGA can identify the decomposition temperature, while DSC can reveal melting point, glass transitions, and other phase changes.
A. Thermogravimetric Analysis (TGA)
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments Q500 or equivalent.
-
Temperature Program: Heat from ambient temperature to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset of decomposition from the TGA curve (the temperature at which significant weight loss begins).
-
B. Differential Scanning Calorimetry (DSC)
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program:
-
Heat from ambient to a temperature above the expected melting point at 10 °C/min.
-
Cool to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Reheat at 10 °C/min.
-
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the melting point (Tₘ) from the peak of the endothermic transition in the first heating cycle.
-
Observe any other thermal events, such as glass transitions (T₉) or crystallization events.
-
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By employing the chromatographic, spectroscopic, and thermal analysis techniques outlined in these application notes, researchers and drug development professionals can confidently establish the identity, purity, and stability of this compound. The provided protocols offer a solid starting point, and the rationale behind the experimental choices should empower users to optimize these methods for their specific needs. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reliability of data in any research or development endeavor.
References
-
Beldean-Galea, M. S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-995. Available at: [Link]
-
Ghelardini, C., et al. (2001). A new potent and selective 5-HT4 receptor antagonist: in vitro and in vivo studies. British Journal of Pharmacology, 133(7), 1083-1092. Available at: [Link]
-
MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]
-
MDPI. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Available at: [Link]
-
MDPI. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]
-
ResearchGate. (2019). FTIR spectrum of 8-hydroxyquinoline. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]
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- 2. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential [mdpi.com]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijsred.com [ijsred.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Green Chemistry in Quinoline Synthesis: A Guide to Sustainable Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Historically, the synthesis of these vital heterocycles has often relied on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry approaches for the synthesis of quinoline derivatives. It emphasizes sustainable practices that enhance efficiency, reduce waste, and improve the overall environmental footprint of quinoline synthesis.
The Imperative for Greener Quinoline Synthesis
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, while historically significant, often involve strong acids, high temperatures, and hazardous oxidizing agents.[4][5] The principles of green chemistry offer a framework for developing more benign and efficient synthetic routes. These principles focus on maximizing atom economy, utilizing safer solvents and reagents, employing catalytic rather than stoichiometric reagents, and using energy-efficient processes.[1] Adopting these approaches not only mitigates environmental impact but can also lead to higher yields, simpler purification procedures, and reduced costs.[1][3]
Key Green Synthetic Strategies
Several innovative strategies have emerged that align with the principles of green chemistry for quinoline synthesis. These include the use of heterogeneous catalysts, alternative energy sources like microwave and ultrasound irradiation, and the application of environmentally benign solvents.
Heterogeneous Catalysis: The Power of Recyclable Catalysts
A significant advancement in green quinoline synthesis is the use of solid-supported and nanocatalysts, which can be easily recovered and reused, minimizing waste and cost.[2][6] These catalysts often exhibit high activity and selectivity under mild reaction conditions.
Iron and copper-based nanocatalysts have gained prominence due to their low toxicity, abundance, and high catalytic efficiency.[2] For instance, magnetite (Fe₃O₄) nanoparticles, often in core-shell structures, have been effectively used in the synthesis of polysubstituted quinolines.[6] These catalysts can be readily separated from the reaction mixture using an external magnet.
Mechanism of Action: The catalytic activity of these metal oxide nanoparticles often stems from their high surface area and the presence of Lewis acidic sites. In reactions like the Friedländer synthesis, the catalyst activates the carbonyl group of a 2-aminoaryl ketone, facilitating a nucleophilic attack by an active methylene compound. This is followed by a cyclization and dehydration cascade to yield the quinoline ring system.[6]
Experimental Protocol: Magnetite Nanoparticle-Catalyzed Friedländer Annulation
This protocol describes a solvent-free synthesis of polysubstituted quinolines using a recyclable magnetite nanoparticle-supported catalyst.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
1,3-dicarbonyl compound (1.2 mmol)
-
Fe₃O₄-supported catalyst (e.g., Fe₃O₄-IL-HSO₄, 20 mg)[6]
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, 1,3-dicarbonyl compound, and the magnetite nanoparticle catalyst.
-
Heat the mixture at 90 °C under solvent-free conditions for 15-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.
-
Evaporate the solvent from the product mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Self-Validating System: The efficacy of this protocol is validated by the high yields (typically 85-96%) and short reaction times.[6] The reusability of the catalyst for several cycles with minimal loss of activity further confirms the robustness and sustainability of the method.[6]
Data Summary: Performance of Various Green Catalysts
| Catalyst System | Reaction Type | Solvent | Temperature (°C) | Time (min) | Yield (%) | Catalyst Reusability | Reference |
| Fe₃O₄-IL-HSO₄ | Friedländer | Solvent-free | 90 | 15-60 | 85-96 | 6 cycles | [6] |
| Fe₃O₄@Urea/HITh-SO₃H | Multicomponent | Solvent-free | 80 | - | High | 6 cycles | [6] |
| CuO Nanoparticles | - | Acetonitrile | 40 | 600 | 80-94 | 4 cycles | [2] |
| Titanium Dioxide (TiO₂) | Aerobic Dehydrogenation | - | - | - | - | - | [7] |
| Single-atom Iron | Dehydrogenative Coupling | - | - | - | - | - | [7] |
Alternative Energy Sources: Microwaves and Ultrasound
Microwave irradiation and ultrasound are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[1][8]
Microwave energy directly heats the reactants, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes.[3][8] This technique is particularly effective for solvent-free reactions or reactions using high-boiling, polar solvents like water or ethanol.
Causality Behind Experimental Choices: The choice of microwave irradiation is driven by the desire to overcome the high activation energy barriers of many classical quinoline syntheses in a shorter timeframe and with less energy consumption.[8] The absence of a solvent in many microwave-assisted protocols further enhances the green credentials of the synthesis by simplifying workup and reducing waste.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones
This protocol details a one-pot, three-component synthesis under microwave irradiation.
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
6-amino-1,3-dimethyluracil (1 mmol)
-
Dimedone or 1,3-cyclohexanedione (1 mmol)
-
Water (as a green solvent)
-
-
Procedure:
-
Combine the aromatic aldehyde, 6-amino-1,3-dimethyluracil, and the cyclic 1,3-dicarbonyl compound in a microwave-safe reaction vessel.
-
Add a minimal amount of water to create a slurry.
-
Irradiate the mixture in a microwave reactor at a suitable power level to maintain a temperature of approximately 90°C for 2.5 to 3.5 hours.[9]
-
Monitor the reaction progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.[9]
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.[9]
-
Ultrasound irradiation promotes chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[10][11][12]
Experimental Protocol: Ultrasound-Assisted Synthesis of Quinoline-Imidazole Derivatives
This protocol describes a green and efficient method for synthesizing hybrid quinoline-imidazole derivatives under ultrasound irradiation.[10]
-
Materials:
-
Quinoline-imidazole precursor (1 mmol)
-
Alkylating agent (e.g., alkyl halide) (1.2 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
Dissolve the quinoline-imidazole precursor in acetonitrile in a suitable flask.[9]
-
Add the alkylating agent to the solution.[9]
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) for 1 to 2 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.[9]
-
Upon completion, remove the solvent under reduced pressure and purify the crude product.[9]
-
Green Solvents: A Paradigm Shift from Traditional VOCs
The use of volatile organic compounds (VOCs) as solvents is a major contributor to the environmental impact of chemical synthesis. Green chemistry promotes the use of benign alternatives such as water, ethanol, ionic liquids (ILs), and deep eutectic solvents (DESs).[3]
-
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions. Its high polarity can also influence reaction pathways and selectivity.[3]
-
Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic alternative to many traditional organic solvents.
-
Ionic Liquids (ILs): These are salts with melting points below 100 °C. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" solvent replacements.[13]
Logical Workflow for Green Quinoline Synthesis
Caption: A logical workflow for green quinoline synthesis.
Classic Reactions in a Green Context
Many traditional named reactions for quinoline synthesis have been successfully adapted to greener conditions.
The Doebner-von Miller Reaction
This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4] Green modifications include using water as a solvent and employing a reusable acid catalyst.[4]
Reaction Mechanism Overview: Doebner-von Miller Synthesis
Caption: Simplified mechanism of the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] As previously discussed, this reaction is highly amenable to green catalysis, particularly with recyclable nanocatalysts under solvent-free conditions.[6]
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of quinoline derivatives is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer chemical manufacturing. The use of recyclable catalysts, alternative energy sources, and benign solvents has already demonstrated remarkable success in improving the sustainability of quinoline synthesis. Future research will likely focus on the development of even more active and selective catalysts from earth-abundant metals, the use of bio-based starting materials, and the integration of these green methodologies into continuous flow processes for large-scale production.[1] By embracing these innovations, the scientific community can continue to unlock the vast potential of quinoline derivatives while safeguarding our planet.
References
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 26, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Retrieved January 26, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1998). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2015). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2013). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: Strategic Evaluation and Formulation of 8-(Isopropyl)quinoline in Perfumery
Abstract
This document provides a detailed technical guide for researchers, perfumers, and formulation scientists on the evaluation and potential application of 8-(Isopropyl)quinoline as a fragrance ingredient. This compound is an exceptionally potent aroma chemical with a unique olfactory profile characterized by powerful green, metallic, and earthy-bark notes.[1] Due to its high impact and tenacity, it offers novel creative possibilities in masculine chypres, leather, and tobacco accords.[1] However, this guide places paramount importance on the critical safety and regulatory context surrounding the broader quinoline chemical family. The parent compound, Quinoline, is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to concerns regarding carcinogenicity and mutagenicity.[2][3] Therefore, this document is structured not as a simple usage guide, but as a strategic framework for the cautious evaluation, risk assessment, and experimental application of this high-impact material.
Compound Profile and Olfactory Characterization
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds. While many derivatives exist, their use in perfumery is highly selective and dominated by specific alkylated isomers, most notably Isobutyl Quinoline (IBQ). This compound represents a less common but olfactively distinct alternative.
Olfactory Profile: this compound
This compound possesses a powerful and diffusive aroma. Its character is markedly different from the classic "leathery" scent of IBQ.
-
Primary Character: Potent, sharp, weedy green with distinct metallic facets.[1]
-
Sub-notes: Earthy, bark-like nuances with subtle, dry nutty undertones.[1]
-
Impact & Tenacity: Exceptionally high impact and extremely long-lasting, with a reported longevity of over 320 hours on a smelling strip.[1] This indicates its function as a powerful base note and fixative.
Comparative Analysis with Analogues
To understand its potential role, it is crucial to compare this compound with its more established isomer, Isobutyl Quinoline.
| Feature | This compound | Isobutyl Quinoline (IBQ) |
| Primary Odor | Sharp, Weedy Green, Metallic[1] | Dry, Powerful Leather, Earthy[4][5][6] |
| Secondary Notes | Earthy, Bark-like, Nutty[1] | Rooty, Mossy, Woody, Tobacco[4][5][7][8] |
| Reported Longevity | > 320 hours[1] | > 160 hours[4] |
| Primary Application | High-impact green modifier for chypres, leather, and vetiver accords[1][9] | Foundational element for leather, chypre, and masculine fragrances[4][10] |
| IFRA Status | Not explicitly restricted | Not restricted[11] |
CRITICAL SAFETY & REGULATORY ANALYSIS
This section is of the highest importance and must be the primary consideration for any development work.
The responsible use of any chemical in a cosmetic application requires a thorough understanding of its toxicological and regulatory profile. For this compound, this analysis is dominated by the status of its parent compound.
The Prohibition of Quinoline
The International Fragrance Association (IFRA) has issued a Prohibition Standard for Quinoline (CAS 91-22-5). This means it should not be used as a fragrance ingredient in any consumer product.[2][3] The primary driver for this prohibition is the intrinsic property of Carcinogenicity and Mutagenicity .[3] The U.S. Environmental Protection Agency (EPA) also considers quinoline likely to cause cancer in humans.[2]
Toxicological Read-Across and Risk Assessment
In chemical safety assessment, the principle of "read-across" is often used, where data from a well-studied chemical is used to predict the properties of a structurally similar, less-studied chemical. Given that this compound is a simple alkyl derivative of the prohibited Quinoline, a conservative and scientifically rigorous approach dictates that it must be treated with extreme caution. The addition of an isopropyl group does not guarantee a change in the toxicological profile, and the potential for similar hazards must be assumed until proven otherwise through comprehensive safety testing.
Before any consideration for commercial use, a full, independent safety assessment, including but not limited to genotoxicity and carcinogenicity studies, would be required to establish a profile distinct from Quinoline.
The diagram below illustrates the critical relationship between the prohibited parent compound and its derivatives, which informs the necessary risk assessment pathway.
Principles for Formulation with High-Impact Aroma Chemicals
Due to its immense strength and the aforementioned safety considerations, this compound must be handled with precision and care.
Handling and Strategic Dilution
Working with the neat material is not recommended for olfactory evaluation or initial blending trials. A serial dilution is essential to "tame" the material, allowing for a more nuanced assessment and preventing overpowering of the blend.
-
Recommendation: Prepare a 1% and a 0.1% dilution in a suitable solvent (e.g., Dipropylene Glycol - DPG, or 200-proof ethanol).
-
Causality: Olfactory perception of potent materials can change dramatically with concentration.[12] What is harsh and metallic when neat can become a subtle, elegant green note at 0.1%. Dilution is a tool for creative control, not just measurement.
-
Safety: Dilution significantly reduces dermal and inhalation exposure during handling. Always handle in a well-ventilated area and use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[13][14][15]
Creative Application and Blending
Based on its profile, this compound can serve as a powerful modifier, adding a unique signature to specific fragrance families.
-
Chypre & Fougère Accords: A trace amount can introduce a modern, sharp green, almost metallic top note, cutting through the richness of oakmoss and coumarin.
-
Leather & Tobacco Accords: While IBQ provides the classic "tanned hide" note, this compound can be used to create a "greener" leather, reminiscent of saddle leather treated with olive oil, or to add a sharp, dry herbal edge to a tobacco absolute.[10]
-
Vetiver Compositions: It can amplify the inherent green and earthy notes of vetiver oil, pushing it in a more radical, sharp, and modern direction.
Experimental Protocols for Evaluation
The following protocols are designed as a self-validating system to assess the suitability and stability of this compound in a research context.
Protocol 4.1: Olfactory Evaluation of a Dilution Series
-
Objective: To characterize the olfactory profile of this compound at workable concentrations.
-
Materials: this compound, Dipropylene Glycol (DPG), 10mL glass vials, pipettes, smelling strips.
-
Procedure:
-
Prepare a 10% stock solution by dissolving 1.0g of this compound in 9.0g of DPG. Label "IPQ 10%".
-
Prepare a 1% solution by taking 1.0g of the "IPQ 10%" stock and adding 9.0g of DPG. Label "IPQ 1%".
-
Prepare a 0.1% solution by taking 1.0g of the "IPQ 1%" solution and adding 9.0g of DPG. Label "IPQ 0.1%".
-
Allow solutions to homogenize for at least 1 hour.
-
Dip a fresh smelling strip into each dilution and the neat material.
-
Evaluate the odor of each strip immediately (top note), after 30 minutes (heart), and after 4, 8, and 24 hours (dry down).
-
Record detailed olfactory descriptors for each time point and concentration.
-
Protocol 4.2: Stability and Discoloration Assessment in an Eau de Toilette Base
This protocol outlines an accelerated aging study to determine the material's impact on a finished product's physical characteristics.
-
Objective: To assess the impact of this compound on the color, clarity, and odor profile of a hydroalcoholic solution under accelerated aging conditions.
-
Materials:
-
Eau de Toilette (EDT) Base: 80% Ethanol (200 proof), 20% Deionized Water.
-
Test Article: 1% solution of this compound in ethanol.
-
Control Sample: EDT Base only.
-
Test Sample: EDT Base containing 0.05% this compound.
-
Clear glass 30mL spray vials, 40°C calibrated oven, light exposure box (with controlled UV/Vis light source).
-
-
Procedure:
-
Prepare 100mL of the Control Sample and 100mL of the Test Sample.
-
Perform and record initial (T=0) measurements for all samples: visual color, clarity (turbidity), and odor profile.
-
Aliquot each sample into three vials (e.g., 3 control vials, 3 test vials).
-
Place one set (1 control, 1 test) into the 40°C oven.
-
Place the second set into the light exposure box.
-
Place the third set on a shelf at room temperature, protected from light (RT Control).
-
Evaluate all samples at 1, 2, 4, and 8-week intervals. Record any changes in color, clarity/sediment formation, and odor relative to the T=0 samples and the corresponding control sample.[16][17]
-
Data Presentation & Interpretation
Results from the stability protocol should be tabulated for clear comparison.
Table 2: Hypothetical Stability Data after 4 Weeks at 40°C
| Sample | Color Change (ΔE*) | Clarity | Odor Profile Change |
| Control (EDT Base) | < 1.0 (Not Perceptible) | Clear, no sediment | None |
| Test (0.05% IPQ) | 3.5 (Noticeable) | Slight yellowing, no sediment | Minimal; slight sharpening of top notes |
-
Interpretation: A ΔE* value > 2.0 typically represents a color change visible to the human eye. In this hypothetical result, the presence of this compound caused a noticeable discoloration under heat stress. While the odor remained stable, the color change would be a significant concern for product development and would likely require the addition of UV stabilizers or a decision to not proceed.
Conclusion & Senior Scientist Recommendations
This compound is an olfactively potent and unique aroma chemical with the potential to create novel signatures in specific fragrance genres. Its exceptional strength and tenacity make it a valuable tool for a perfumer's palette from a purely creative standpoint.
However, this potential is completely overshadowed by the significant safety concerns arising from its structural relationship to Quinoline, an IFRA-prohibited carcinogen.
Therefore, the following recommendations are made:
-
For Research & Discovery: this compound may be used as a laboratory tool for olfactory research and proof-of-concept blending, provided it is handled with stringent safety precautions in a controlled environment.
-
For Drug Development Professionals: The quinoline scaffold is common in pharmaceuticals. However, for topical applications like fragrances, the risk profile is different and held to a higher standard (e.g., IFRA). The data on the parent compound should be considered a major red flag.
-
For Commercial Fragrance Formulation: It is strongly advised NOT to use this compound in any consumer product formulation. The potential toxicological risks, inferred via read-across from Quinoline, are too significant to ignore. Without a complete and robust safety dossier proving its safety and differentiating it from its parent compound, its inclusion in a commercial product would be scientifically and ethically untenable.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 8-isopropyl quinoline. Retrieved from [Link]
- Google Patents. (n.d.). US8709993B2 - Quinazoline compounds and their use in perfume compositions.
-
International Fragrance Association. (2010). IFRA Standard: Quinoline. Retrieved from [Link]
-
Perfume Polytechnic. (n.d.). 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Fragrantica. (n.d.). Isobutyl Quinoline: From Coty Chypre to Tom Ford Ombré Leather 16. Retrieved from [Link]
-
Penta Manufacturing Company. (n.d.). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
NICNAS. (2019). Quinoline Yellow, spirit-soluble: Human health tier II assessment. Retrieved from [Link]
-
Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl quinoline pyralone (Givaudan). Retrieved from [Link]
-
Orchadia Solutions. (2014). Fragrance Stability. Retrieved from [Link]
-
Reddit. (2022). What do you think on isobutyl quinoline? : r/DIYfragrance. Retrieved from [Link]
-
AFIRM Group. (n.d.). QUINOLINE. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isopropyl quinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). quinoline. Retrieved from [Link]
-
Fragrantica. (n.d.). Isobutyl Quinoline. Retrieved from [Link]
-
Perfumers Apprentice. (n.d.). Isobutyl Quinoline (10% in BB). Retrieved from [Link]
Sources
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- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. fraterworks.com [fraterworks.com]
- 5. 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. fragrantica.com [fragrantica.com]
- 7. specialchem.com [specialchem.com]
- 8. Perfumers Apprentice - Isobutyl Quinoline (10% in BB) ** [shop.perfumersapprentice.com]
- 9. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 10. fragrantica.com [fragrantica.com]
- 11. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 12. reddit.com [reddit.com]
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- 17. orchadia.org [orchadia.org]
Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Conditions in the Skraup Quinoline Synthesis
Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction. The Skraup synthesis is a cornerstone for creating the quinoline scaffold, a privileged structure in numerous pharmaceuticals and functional materials.[1] However, its classical execution is notoriously exothermic and can be hazardous if not properly controlled.[2][3]
This guide moves beyond simple procedural outlines to provide a deeper understanding of the reaction's thermodynamics and kinetics. Our goal is to equip you with the expertise to not only run the Skraup synthesis safely but also to troubleshoot and optimize it for reproducibility and yield.
Section 1: Understanding the Causality of the Exotherm
The violent nature of the Skraup synthesis is not arbitrary; it is a direct consequence of two highly energetic, concurrent processes: the dehydration of glycerol and the subsequent oxidation of the dihydroquinoline intermediate.
-
Glycerol Dehydration: In the presence of concentrated sulfuric acid, glycerol undergoes a rapid, acid-catalyzed dehydration to form acrolein, an α,β-unsaturated aldehyde.[4][5] This step is significantly exothermic and generates the highly reactive electrophile necessary for the subsequent steps.
-
Cyclization and Oxidation: The aromatic amine adds to acrolein via a Michael addition, followed by an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline intermediate.[4][6] The final, and most aggressive, exothermic event is the oxidation of this intermediate to the aromatic quinoline system by an oxidizing agent like nitrobenzene.[5][7] This oxidation is often the rate-determining step for the release of heat.
Understanding this sequence is critical. The reaction doesn't just get hot; it has specific stages where thermal runaway is most likely. Effective management involves controlling the rate of formation of acrolein and moderating the final oxidation step.
Caption: Key mechanistic steps of the Skraup quinoline synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Skraup synthesis in a direct question-and-answer format.
Q1: My reaction is proceeding too violently, with rapid temperature and pressure increases. What are the immediate steps to control it?
A1: A vigorous or runaway reaction is the most critical safety concern.[7] Immediate action is required:
-
Remove the Heat Source: Immediately remove any heating mantle or oil bath from the flask.
-
Enhance Cooling: If not already in place, lower the reaction flask into a pre-prepared ice-water or ice-salt bath. Do not add ice directly to the reaction mixture.
-
Ensure Stirring: Maintain vigorous mechanical stirring. If the stirrer has failed, this is a critical emergency. Do not attempt to restart a stirrer in a hot, unstirred mixture as this can trigger a violent eruption.
-
Vent Pressure: Ensure the condenser is not blocked and can vent any excess pressure to the fume hood.
The primary cause of a runaway is often an induction period followed by a sudden, uncontrolled acceleration. This is typically due to insufficient moderation or localized hot spots from poor mixing.[3]
Caption: Recommended experimental setup for controlled Skraup synthesis.
Key Reaction Parameter Summary
The following table provides a validated starting point for a lab-scale synthesis. Molar ratios are critical for balancing the reaction stoichiometry and moderation.
| Parameter | Recommended Value/Reagent | Rationale & Expert Notes |
| Aromatic Amine | Aniline | 1.0 equivalent |
| Glycerol | Anhydrous (<0.5% H₂O) | 2.5 - 3.0 equivalents. Excess ensures complete reaction of the amine. Water content is a critical failure point. [8] |
| Oxidizing Agent | Nitrobenzene | 1.2 - 1.5 equivalents. Also serves as a solvent. |
| Dehydrating Agent | Conc. Sulfuric Acid (98%) | 2.0 - 2.5 equivalents. Added last, slowly, and with external cooling. [1] |
| Moderator | Ferrous Sulfate (FeSO₄·7H₂O) | 0.05 - 0.1 equivalents. The single most important component for controlling the exotherm. [8] |
| Reaction Temp. | 130 - 140 °C | Monitor internal temperature closely. Exceeding this range leads to charring and side products. [1] |
| Stirring | Overhead Mechanical Stirrer | Essential for heat dissipation in the viscous mixture. Magnetic stirring is inadequate. |
Section 4: Validated Experimental Protocol
Disclaimer: This reaction is hazardous. It must be performed by trained personnel in a certified chemical fume hood with all appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [1][9]
Protocol: Moderated Skraup Synthesis of Quinoline (Lab Scale)
-
Apparatus Setup: Assemble the apparatus as shown in the diagram above in a fume hood. Ensure the lab jack under the heating mantle operates smoothly for rapid removal. Have a large ice-water bath ready.
-
Reagent Charging: To a 1-L three-necked round-bottom flask, add in the following order:
-
Aniline (e.g., 46.5 g, 0.5 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 14 g, 0.05 mol)
-
Nitrobenzene (e.g., 74 g, 0.6 mol)
-
Anhydrous Glycerol (e.g., 138 g, 1.5 mol)
-
-
Mixing: Begin vigorous stirring with the overhead mechanical stirrer to create a uniform slurry. It is critical that the ferrous sulfate is well-dispersed. [8]4. Acid Addition: Slowly add concentrated sulfuric acid (e.g., 123 g, 1.25 mol) via the dropping funnel over 30-45 minutes. The mixture will warm up; use the ice bath to maintain the temperature below 80°C during the addition.
-
Initiation and Heating: Once the acid addition is complete, replace the dropping funnel with a stopper. Heat the mixture using the heating mantle. The reaction typically initiates with a gentle exotherm around 120-130°C.
-
Reaction Control: Carefully control the heating to maintain a steady internal temperature of 135°C for 3-4 hours . If the temperature begins to rise uncontrollably above 140°C, immediately remove the heating mantle and apply external cooling.
-
Work-up (General):
-
Allow the mixture to cool below 100°C.
-
Carefully pour the viscous mixture into a large beaker containing ice water (approx. 1 L).
-
The standard work-up involves steam distillation to separate the volatile quinoline and unreacted nitrobenzene from the tarry residue. [7] * The aqueous distillate is then made strongly basic with NaOH, and the quinoline is separated, dried, and purified by vacuum distillation. [10]
-
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
-
Verma, A. K., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Denmark, S. E.; Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
NileRed. (2018). Making quinoline - the Skraup synthesis. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Chemistry Online. (2023). Skraup quinoline synthesis. [Link]
-
Manske, R. H. F.; Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
Mosher, H. S., et al. 6-methoxy-8-nitroquinoline. Organic Syntheses. Coll. Vol. 3, p.581 (1955); Vol. 27, p.59 (1947). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Vive Chemistry. (2012). Skraup’s Synthesis. WordPress.com. [Link]
-
ScienceMadness Discussion Board. (2010). Skraup Reaction- Preferred Workup? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. iipseries.org [iipseries.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yields in the C-H Functionalization of Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-H functionalization of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful, yet often challenging, reactions. As a synthetic tool, direct C-H functionalization offers unparalleled efficiency by avoiding the need for pre-functionalized starting materials, thus improving atom and step economy.[1][2] However, achieving high yields and selectivity can be a significant hurdle.
This document moves beyond a simple list of procedures. It provides a structured, cause-and-effect framework to help you diagnose issues, understand the underlying chemical principles, and implement logical, field-proven solutions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered in the lab.
Q1: My reaction shows no conversion to the desired product. Where should I begin troubleshooting?
A: Zero conversion typically points to a fundamental problem with one of the core components. Before re-running the entire reaction, perform a systematic check:
-
Catalyst Integrity: Is your catalyst active? Transition metal catalysts, particularly palladium complexes, can be sensitive to air and moisture. Ensure your catalyst was stored under an inert atmosphere and handled correctly. Consider using a fresh batch or a different precatalyst.
-
Reagent Purity: Verify the purity of your quinoline substrate and coupling partner. Trace impurities, especially those that can coordinate to the metal center (e.g., other nitrogen or sulfur-containing compounds), can act as catalyst poisons.
-
Reaction Setup: Confirm that an inert atmosphere (Argon or Nitrogen) was successfully established and maintained. Oxygen can interfere with many catalytic cycles, particularly those involving Pd(0) intermediates.[1]
-
Core Reagents: Double-check that all reagents, especially critical additives like oxidants or acids, were added in the correct stoichiometry.
Q2: I'm observing low to moderate yield (~20-50%), but the reaction is clearly working. What are the most likely levers for improvement?
A: A low but observable yield is an excellent starting point. This suggests the catalytic cycle is turning over, but inefficiently. The primary areas to investigate are:
-
Reaction Conditions: Temperature and concentration are critical. A reaction that is too dilute may slow down catalytic steps, while one that is too concentrated can lead to side products or catalyst decomposition. The temperature may be insufficient to overcome the activation energy of the C-H cleavage step, or too high, leading to catalyst degradation.
-
Solvent Choice: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates. A suboptimal solvent can dramatically hinder reaction rates. Screening a range of solvents with varying polarities and coordinating abilities is a high-impact optimization step.
-
Ligand/Additive Effects: If your system uses a ligand, its electronic and steric properties are paramount. Similarly, additives like pivalic acid (PivOH) can act as proton shuttles or anionic ligands, facilitating the C-H activation step.[1] Experimenting with different ligands or adjusting additive concentration can unlock higher yields.
Q3: My reaction is producing a mixture of regioisomers (e.g., C2 and C8 functionalization). How can I improve selectivity?
A: Regioselectivity in quinoline C-H functionalization is governed by a combination of electronic effects, steric hindrance, and the directing group's influence.[3]
-
Inherent Directing Group Ability: The nitrogen atom in the quinoline ring (or the oxygen in a quinoline N-oxide) typically directs functionalization to the C2 and C8 positions by forming a stable 5- or 6-membered metallacyclic intermediate.[1][3]
-
Steric Control: To favor one position over another, you can modify the steric environment. Introducing a bulky substituent on the quinoline scaffold can block access to a specific C-H bond. Alternatively, using a bulkier ligand on the metal catalyst can create a steric clash that favors approach to the less hindered C-H bond.[3]
-
External Directing Groups: For accessing other positions (C3, C4, C5, etc.), an external directing group that is temporarily installed on the molecule is often required.[4] If you are using such a system, ensure the directing group is robust under the reaction conditions.
Q4: My reaction starts well but stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation is a common cause of stalled reactions. It can occur through several pathways:
-
Product Inhibition: The functionalized quinoline product can sometimes coordinate more strongly to the catalyst than the starting material, effectively poisoning the catalyst and preventing turnover.[5]
-
Catalyst Agglomeration: Palladium catalysts, especially Pd(0), can aggregate into inactive nanoparticles. This is often influenced by solvent, temperature, and the presence of appropriate stabilizing ligands.
-
Reductive Elimination Failure: The final step in many catalytic cycles is reductive elimination to release the product and regenerate the active catalyst. If this step is slow or disfavored, the catalyst remains "trapped" in a stable intermediate. Changing the ligand or additives can often facilitate this final step.
Section 2: Deep-Dive Troubleshooting Guide
This section provides a systematic, parameter-by-parameter guide to resolving common issues.
Catalyst & Ligand System
The catalyst is the heart of the reaction. Its activity and stability are paramount.
Q: My palladium precatalyst (e.g., Pd(OAc)₂, Pd(TFA)₂) seems inactive. What are the common causes and solutions?
A: The choice and handling of the palladium source are critical.
-
Causality: Palladium(II) acetate and trifluoroacetate are common precatalysts that are reduced in situ to the active Pd(0) species or directly engage in C-H activation from the Pd(II) state. However, they can be hygroscopic and degrade over time, appearing as a darker, less-uniform powder. Inactivity can also arise from poor quality starting material.
-
Troubleshooting Steps:
-
Use a Fresh Source: Always use a freshly opened bottle of the palladium salt or one that has been meticulously stored under argon in a desiccator.
-
Consider an Alternative Precatalyst: Air-stable Pd(0) sources complexed with bulky phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes (NHCs) can sometimes be more reliable, though they may require an activation step.
-
Check Ligand Compatibility: Ensure the chosen ligand is compatible with the precatalyst and reaction conditions. Some phosphine ligands can be oxidized at high temperatures.
-
Q: I'm not using a ligand. Should I be? How do I choose one?
A: While some C-H functionalizations are "ligandless," the ligand plays a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing selectivity.
-
Causality: Ligands bind to the metal center and control its coordination sphere. Electron-donating ligands can make the metal center more reactive towards C-H activation, while bulky ligands can influence regioselectivity and prevent catalyst dimerization/aggregation.
-
Troubleshooting & Optimization:
-
Screen Ligand Classes: If yields are low, screening a small set of ligands is a valuable exercise. Common classes include phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs), and nitrogen-based ligands (e.g., phenanthroline).[3]
-
Match Ligand to Mechanism: For oxidative couplings, ligands must be stable to the reaction's oxidant. For reactions proceeding through a Pd(0)/Pd(II) cycle, ligands that stabilize Pd(0) are essential.
-
Substrate & Directing Group
The quinoline substrate itself can be the source of unexpected problems.
Q: Could impurities in my quinoline starting material be inhibiting the reaction?
A: Absolutely. Substrate purity is a non-negotiable prerequisite for successful C-H functionalization.
-
Causality: Quinolines are often synthesized via methods that can leave behind trace impurities. Sulfur-containing compounds (from reagents like Lawesson's reagent) or other nitrogenous heterocycles are potent catalyst poisons, as they bind irreversibly to the palladium center.
-
Troubleshooting Protocol:
-
Purify the Substrate: Re-purify your quinoline starting material via column chromatography, recrystallization, or distillation.
-
Characterize Thoroughly: Confirm purity using ¹H NMR, ¹³C NMR, and mass spectrometry before use.
-
Run a Control: Test a commercially available, high-purity sample of a similar quinoline to determine if the issue is substrate-specific.
-
Q: My reaction requires a quinoline N-oxide. How does this directing group work, and what can go wrong?
A: The N-oxide is a powerful directing group that activates the quinoline system for C-H functionalization, primarily at the C2 and C8 positions.[1][2]
-
Causality: The oxygen atom of the N-oxide acts as an internal Lewis base, coordinating to the transition metal and delivering it to the proximal C2-H and C8-H bonds. This forms a stable metallacyclic intermediate that dramatically lowers the activation energy for C-H cleavage.[1]
-
Common Issues:
-
Incomplete N-Oxidation: Ensure the synthesis of your quinoline N-oxide has gone to completion. Unreacted starting quinoline can compete for the catalyst and lead to side products or lower yields.
-
N-Oxide Instability: Under harsh acidic or highly reductive conditions, the N-oxide can be cleaved. Monitor your reaction for the reappearance of the starting quinoline.
-
Electronic Mismatch: The reactivity of the N-oxide is influenced by substituents on the quinoline ring. Electron-donating groups (EDGs) generally enhance reactivity, while strong electron-withdrawing groups (EWGs) can sometimes disfavor the C-H activation step.[1]
-
Reagents & Reaction Conditions
The chemical environment—solvent, additives, and temperature—dictates the reaction's success.
Q: How do I select the optimal solvent? My reaction is sluggish in toluene.
A: Solvent selection is a highly empirical process, but guided by established principles. A change in solvent can be the single most effective way to improve a struggling reaction.
-
Causality: The solvent must first dissolve all components. Beyond that, its polarity and coordinating ability affect the stability of charged intermediates and the catalyst itself. Aprotic polar solvents like DMF, DMAc, or NMP can often accelerate reactions by stabilizing key intermediates, but they can also coordinate to the catalyst and inhibit reactivity.[4] Non-coordinating solvents like toluene or dioxane are common but may not be optimal for all substrates.
-
Solvent Screening Guide:
| Solvent | Polarity | Boiling Point (°C) | Common Use Case & Rationale |
| Toluene | Low | 111 | Good for non-polar substrates; non-coordinating. |
| Dioxane | Low | 101 | Similar to toluene, but its ether oxygens offer slight coordinating ability. |
| DMF | High (Polar Aprotic) | 153 | Excellent solubilizing power; can stabilize cationic intermediates. |
| NMP | High (Polar Aprotic) | 202 | High boiling point allows for higher reaction temperatures. |
| Acetic Acid | High (Polar Protic) | 118 | Can act as both solvent and a proton source/shuttle in some mechanisms. |
Q: What is the role of oxidants and other additives?
A: In many C-H functionalization reactions, an oxidant is required to regenerate the active form of the catalyst. Additives can play diverse roles, from proton transfer agents to ligand modifiers.
-
Oxidants: For reactions that are oxidative C-H/C-H couplings, the palladium catalyst often ends the cycle as Pd(0) and must be re-oxidized to Pd(II).[6]
-
Silver Salts (Ag₂CO₃, AgOAc): Commonly used, effective, but generate stoichiometric metallic silver waste.
-
Copper Salts (Cu(OAc)₂): Can be used in catalytic amounts with oxygen as the terminal oxidant.
-
Oxygen (O₂) or Air: The most environmentally benign oxidant, but can sometimes lead to side reactions if not carefully controlled.[1]
-
-
Carboxylic Acid Additives (PivOH, AcOH): These are frequently crucial for success. They are believed to participate in a "Concerted Metalation-Deprotonation" (CMD) mechanism, where the carboxylate anion assists in abstracting the proton from the C-H bond, facilitating the formation of the key palladacycle intermediate.[1] If your yield is low, varying the carboxylic acid or its concentration is a key optimization parameter.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol serves as a robust starting point for optimization.
-
Setup: To an oven-dried Schlenk tube, add the quinoline N-oxide (1.0 eq.), the aryl coupling partner (e.g., an arylboronic acid, 1.5 eq.), Pd(OAc)₂ (5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1 M concentration relative to the quinoline N-oxide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a purged syringe) and analyzing by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and silver salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Troubleshooting via Small-Scale Parallel Screening
When a reaction is suboptimal, a parallel screen is the most efficient way to identify improved conditions.
-
Array Setup: In a glovebox, arrange an array of small reaction vials (e.g., 1-dram vials with stir bars).
-
Stock Solutions: Prepare stock solutions of the quinoline substrate and the coupling partner in the solvent to be tested. This ensures accurate and consistent dispensing.
-
Variable Addition: Dispense the solid reagents (catalyst, ligand, oxidant, additive) into each vial. This is where you introduce your variables (e.g., Vial 1: Ligand A, Vial 2: Ligand B; Vial 3: Oxidant X, Vial 4: Oxidant Y).
-
Reaction Initiation: Add the stock solutions to each vial, seal them tightly with Teflon-lined caps, and place the array in a heating block.
-
Analysis: After the reaction time, cool the array and take a small, measured aliquot from each vial. Dilute each aliquot into a labeled autosampler vial containing an internal standard. Analyze the results by LC-MS or GC-MS to determine the relative yield in each condition, allowing for rapid identification of promising leads for scale-up.
Section 4: Mechanistic Insights & Visualizations
Understanding the "how" and "why" of your reaction is key to intelligent troubleshooting.
The General Catalytic Cycle
Most palladium-catalyzed C-H functionalizations of quinolines follow a general mechanistic pathway. Low yields are often the result of a bottleneck in one of these key steps.
Caption: General catalytic cycle for Pd(II)-catalyzed C-H functionalization.
Troubleshooting Decision Workflow
When faced with a low-yielding reaction, follow a logical progression of experiments to isolate the problem.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Optimization of reaction conditions for hydrogenation of quinoline a - ResearchGate. Available from: [Link]
-
Gulea, M. et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5766. Available from: [Link]
-
Verma, A. et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]
-
Seregin, I. V., & Gevorgyan, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry–A European Journal, 21(43), 15114-15125. Available from: [Link]
-
Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350. Available from: [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available from: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available from: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available from: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation - ResearchGate. Available from: [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Metal Complexes with Quinoline-Based Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based metal complexes. The unique electronic and steric properties of quinoline moieties make them exceptional ligands in fields from catalysis to medicinal chemistry[1]. However, achieving high thermodynamic and kinetic stability in the resulting metal complexes is paramount for their successful application and can present significant experimental challenges.
This guide provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the fundamental principles governing complex stability and offer detailed troubleshooting for common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses foundational concepts that are critical to understanding and controlling the stability of your metal complexes.
Q1: What is the difference between thermodynamic and kinetic stability, and why does it matter for my experiments?
A: Understanding this distinction is crucial as it dictates both the feasibility of forming your complex and its lifetime under experimental conditions.
-
Thermodynamic Stability refers to the complex's tendency to exist under equilibrium conditions.[2][3] It is a measure of how much the complex is favored over its constituent metal ion and free ligands in solution, and it is directly related to the metal-ligand bond energy.[2][4] We quantify this using the stability constant (K) or formation constant (β). A large stability constant (K > 1.0) indicates a strong metal-ligand interaction and a thermodynamically stable complex.[2]
-
Kinetic Stability relates to the speed at which a complex undergoes ligand exchange or decomposition reactions.[2][3] Kinetically inert complexes react slowly, whereas kinetically labile complexes undergo rapid ligand substitution.[3]
A complex can be thermodynamically stable but kinetically labile, or vice-versa. For example, the complex [Co(NH3)6]3+ is thermodynamically unstable in acidic solution and should decompose, but the reaction is incredibly slow, making it kinetically inert.[2] For drug development, a complex needs to be stable enough to reach its target (thermodynamic stability) and not fall apart too quickly along the way (kinetic inertness).
Q2: What are the most critical factors I should consider in my ligand design to maximize complex stability?
A: The ligand's structure is the primary determinant of complex stability. Several factors come into play:
-
Chelation and the Chelate Effect: Polydentate ligands (those that bind to the metal through multiple donor atoms) form significantly more stable complexes than an equivalent number of monodentate ligands.[5] This is known as the chelate effect . Ligands that form five- or six-membered rings with the metal center are typically the most stable.[6] 8-Hydroxyquinoline, for instance, is a classic bidentate chelating agent that forms a stable five-membered ring.
-
Steric Hindrance: Bulky groups near the coordinating atoms can repel other ligands and weaken the metal-ligand bond, reducing stability.[6][7] A well-documented example is the lower stability of the Ni(II) complex with 2-methyl-8-hydroxyquinoline compared to the unsubstituted 8-hydroxyquinoline complex.[6][7]
-
Basicity of the Ligand: Generally, more basic ligands (stronger Lewis bases) form more stable complexes due to stronger sigma-donation to the metal center. However, this can be modulated by other factors.
-
Back-bonding Capacity: Ligands with π-acceptor capabilities (like those containing aromatic systems such as quinoline) can engage in back-bonding with electron-rich metals, significantly enhancing complex stability.[6]
Q3: How do the properties of the metal ion affect the stability of the complex?
A: The choice of metal is just as critical as the ligand. The key factors are:
-
Charge and Ionic Radius: Stability generally increases with a higher positive charge on the metal ion and a smaller ionic radius.[6] This results in a greater charge-to-size ratio, leading to stronger electrostatic attraction with the ligand.[6]
-
Electronegativity: A greater positive charge density on the central metal ion increases its electronegativity, leading to more stable complexes.[6]
-
Metal Ion Classification (Hard/Soft Acid-Base Theory): Class A metals (hard acids), such as alkali, alkaline earth, and first-row transition metals in higher oxidation states, prefer to bind with ligands containing hard donor atoms like N, O, and F. Class B metals (soft acids), like second and third-row transition metals in lower oxidation states, form more stable complexes with ligands having soft donor atoms like P or S.[6] The nitrogen atom of a quinoline ring is a borderline donor, allowing it to coordinate effectively with a wide range of metals.[1]
Q4: How do solvent and pH influence the stability of my quinoline-based complex?
A: The reaction environment is a critical, often overlooked, variable.
-
Solvent Effects: The choice of solvent can dramatically impact stability. Coordinating solvents like DMSO or water can compete with your quinoline ligand for binding sites on the metal ion, potentially leading to ligand displacement or the formation of a different complex.[6][8] Chelates often exhibit greater stability in solvents with a lower dielectric constant.[9] Therefore, moving to a less polar, non-coordinating solvent might improve stability.
-
pH Effects: The pH of the solution is critical, especially for ligands with proton-labile groups like 8-hydroxyquinoline.[10] At low pH, the nitrogen atom of the quinoline ring can become protonated, preventing it from coordinating to the metal ion. Conversely, at very high pH, the formation of metal-hydroxide species can compete with complex formation. Each metal-ligand system has an optimal pH range for maximum stability, which often needs to be determined empirically or through speciation studies.[11]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct Q&A format.
Q: My complex precipitates from the reaction mixture or during purification. What's happening and what can I do?
A: Unwanted precipitation is a common issue that can stem from several sources.
-
Probable Cause 1: Poor Solubility. The complex itself may have low solubility in the chosen solvent. Quinoline-based complexes, especially those with planar aromatic structures, can form aggregates that precipitate.
-
Solution:
-
Change the Solvent System: Experiment with a range of solvents or solvent mixtures. Sometimes, adding a small amount of a highly polar, coordinating solvent like DMF or DMSO can improve solubility, but be aware of potential ligand displacement.[8]
-
Modify the Ligand: Introduce solubilizing groups (e.g., sulfonate, carboxylate, or polyethylene glycol chains) onto the quinoline backbone, away from the coordinating atoms.
-
Adjust the Temperature: Gently heating the solution may increase solubility, but monitor for thermal decomposition.
-
-
-
Probable Cause 2: Decomposition. The precipitate might not be your desired product but rather a decomposed, insoluble species.
-
Solution:
-
Work under an Inert Atmosphere: Many transition metal complexes are sensitive to oxygen or moisture. Perform the synthesis and handling under nitrogen or argon.
-
Protect from Light: Some complexes are photosensitive. Protect your reaction vessel and storage containers from light.
-
Control the pH: As discussed, suboptimal pH can lead to instability. Buffer your reaction mixture if necessary.[10]
-
-
-
Probable Cause 3: Incorrect Stoichiometry. An incorrect ligand-to-metal ratio can lead to the formation of insoluble polymeric species.
-
Solution:
-
Verify Stoichiometry: Use a method like a Job's plot (continuous variation method) with UV-Vis spectroscopy to determine the optimal ligand-to-metal ratio in solution before attempting a bulk synthesis.[9]
-
Slow Addition: Add the metal salt solution dropwise to a solution of the ligand to avoid localized high concentrations of the metal, which can favor polymerization.
-
-
Q: My NMR and UV-Vis spectra change over time, suggesting the complex is unstable in solution. How can I confirm this and improve stability?
A: Spectroscopic changes are a clear indicator of instability. Time-course studies are your best tool here.
-
Confirmation of Instability:
-
Time-Resolved NMR/UV-Vis: Prepare a solution of your purified complex in an appropriate solvent (e.g., DMSO-d6 for NMR).[9] Acquire spectra at regular intervals (e.g., t=0, 1h, 4h, 24h). The appearance of new peaks or changes in the chemical shifts of existing peaks indicates decomposition or ligand exchange.[8] For instance, a downfield shift in the proton ortho to the quinoline nitrogen is often observed upon coordination.[8] If this peak diminishes and a new peak corresponding to the free ligand appears, your complex is dissociating.
-
LC-MS Analysis: Inject samples of your solution over time into an LC-MS to identify the parent complex and any degradation products.
-
-
Improving Solution Stability:
-
Re-evaluate Ligand Design: The issue may be fundamental. Can you increase the chelate effect by adding another donor group to make the ligand tridentate? Can you remove a sterically hindering group?[6]
-
Optimize the Solvent: As noted, coordinating solvents can be the culprit.[8] Test the stability in a less reactive solvent like dichloromethane or acetonitrile.
-
Control the Counter-ion: The counter-ion of the metal salt can influence stability. Try switching from a more coordinating anion like chloride to a less coordinating one like perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or triflate (OTf⁻).
-
Increase Ligand Concentration: According to Le Châtelier's principle, an excess of the free ligand in the solution can shift the equilibrium back towards the formation of the complex, suppressing dissociation.[6]
-
Q: I'm getting a mixture of products or low yields. How can I improve the selectivity and efficiency of my synthesis?
A: Low yields and product mixtures often point to competing side reactions or equilibria, which are hallmarks of stability problems.
-
Probable Cause 1: Side Reactions. Harsh reaction conditions can lead to unwanted side reactions, such as tar formation, which is common in some classical quinoline syntheses.[12]
-
Solution:
-
Milder Conditions: If possible, lower the reaction temperature and use milder reagents.
-
Use a Moderator: In reactions like the Skraup synthesis, adding a moderator like ferrous sulfate can control the exothermic nature of the reaction and reduce charring.[12]
-
-
-
Probable Cause 2: Formation of Multiple Species. You may be forming complexes with different stoichiometries (e.g., 1:1 and 1:2 metal:ligand) or isomers.
-
Solution:
-
Strict Stoichiometric Control: Carefully control the molar equivalents of your reactants. As mentioned, slow, dropwise addition of one reagent to the other is crucial.
-
pH Control: The pH can influence which species is thermodynamically favored. A systematic pH screen can help identify conditions that favor a single product.
-
Choice of Metal Salt: The starting metal salt can influence the final coordination geometry and thus the product distribution.
-
-
Section 3: Key Experimental Protocols
To quantitatively assess and compare the stability of different metal-ligand systems, determining the stability constant is essential.
Protocol: Determination of Stability Constants via pH-Metric Titration
This protocol outlines the Calvin-Bjerrum method, as adapted by Irving and Rossotti, a standard technique for determining stepwise formation constants.[13]
Objective: To determine the proton-ligand stability constant (pKₐ) and the metal-ligand stability constants (log K) for a given quinoline-based ligand and metal ion.
Materials:
-
Calibrated pH meter (accurate to ±0.01 pH units)
-
Thermostated water bath/beaker
-
Micro-burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Ligand solution (e.g., 0.01 M in 70% DMF/water)[13]
-
Metal salt solution (e.g., 0.001 M NiCl₂)
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for constant ionic strength (e.g., NaClO₄)
Procedure:
-
Solution Preparation: Prepare the following three solutions in a solvent mixture (e.g., 70% DMF-water) with a constant ionic strength (e.g., 0.1 M using NaClO₄):
-
Mixture A (Acid): Strong acid + Inert salt
-
Mixture B (Acid + Ligand): Strong acid + Ligand + Inert salt
-
Mixture C (Acid + Ligand + Metal): Strong acid + Ligand + Metal salt + Inert salt
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of Mixture A in the thermostated beaker.
-
Titrate against the standardized NaOH solution, recording the pH after each addition of a small increment of base.
-
Repeat the exact same procedure for Mixture B and Mixture C.
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the pH reading versus the volume of NaOH added for all three titrations on the same graph. The curve for Mixture C should be shifted to the right or lower pH region compared to Mixture B, indicating the release of protons upon complexation.[13]
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. A plot of n̄ₐ versus pH allows for the determination of the ligand's pKₐ values.
-
Next, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL).
-
Plot n̄ versus pL. This is the formation curve . The values of pL at which n̄ = 0.5, 1.5, 2.5, etc., correspond to the stepwise stability constants log K₁, log K₂, log K₃, etc.
-
Self-Validation: The consistency of the data and the smooth nature of the resulting formation curve provide confidence in the results. A small difference between log K₁ and log K₂ (less than 2.5) suggests simultaneous formation of 1:1 and 1:2 complexes.[13]
Section 4: Data Visualization and Interpretation
Visual tools can clarify complex concepts and summarize data effectively.
Data Table: Effect of Steric Hindrance on Complex Stability
This table clearly demonstrates how a seemingly small structural change—adding a methyl group—can have a significant negative impact on thermodynamic stability.
| Ligand | Metal Ion | Stability Constant (log β) | Rationale | Source |
| 8-Hydroxyquinoline | Ni²⁺ | ~21.4 | Unhindered; forms a stable five-membered chelate ring. | [7] |
| 2-Methyl-8-hydroxyquinoline | Ni²⁺ | ~17.8 | Methyl group at the 2-position creates steric repulsion, weakening the Ni-N bond. | [6][7] |
Diagrams and Workflows
The following diagrams, generated using DOT language, illustrate key concepts and troubleshooting logic.
Caption: The chelate effect enhances stability in bidentate vs. monodentate ligands.
Caption: Steric hindrance from a bulky group weakens the metal-ligand bond.
References
-
Ghanem, M. A., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. [Link]
-
Molecules. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
-
Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215453. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
JETIR. (Year N/A). P -Metric Study Of Quinoline Pyrimidines Complexes In Mixed Solvent Media. [Link]
-
Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. IntechOpen. [Link]
-
Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. [Link]
-
Hinz, F. P., & Margerum, D. W. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society, 96(15), 4993-4994. [Link]
-
Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Request PDF. [Link]
-
Barclay, G. A., et al. (1969). The bidentate chelating agent, 8-dimethylarsinoquinoline. Part I. Four-, five-, and six-co-ordinate complexes of divalent palladium and platinum. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 830-834. [Link]
-
SlidePlayer. FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Rasayan Journal of Chemistry. (2011). THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. [Link]
-
Utkal University. Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]
-
Sharma, S., et al. (2023). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC - PubMed Central. [Link]
-
NPTEL. UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]
-
ResearchGate. (2017). Solvent effect on complexation reactions. [Link]
-
Łyszczek, R., et al. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Request PDF - ResearchGate. [Link]
-
Wagner, J. R., et al. (2016). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH. [Link]
-
Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
-
McBryde, W. A. E. (1974). The Stability of Some Metal Complexes in Mixed Solvents. Canadian Science Publishing. [Link]
-
Research Square. (2024). Study on transition metal complexes with biologically active chelating ligands. [Link]
-
Gao, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
ResearchGate. (2019). The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. [Link]
-
Semeniuc, R. F., Reamer, T. J., & Smith, M. D. (2014). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry. [Link]
-
ResearchGate. (2017). pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand. [Link]
-
Costa, B. B. A., et al. (2022). Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol. NIH. [Link]
-
LibreTexts Chemistry. (2021). 10.1: Thermodynamic Stability of Metal Complexes. [Link]
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- 13. jetir.org [jetir.org]
Selecting optimal solvents for quinoline synthesis and modification
Welcome to the technical support center for quinoline synthesis and modification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The choice of solvent is not merely about dissolution; it is a critical reaction parameter that can dictate yield, purity, and even the reaction pathway.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions our team frequently encounters regarding solvent selection in quinoline chemistry.
Q1: Why is solvent selection so critical in quinoline synthesis?
A1: The solvent is an active participant in your reaction. It influences several key factors:
-
Solubility: Reactants, intermediates, catalysts, and products must have appropriate solubility. Poor solubility of a starting material can prevent the reaction from initiating, while product insolubility can sometimes be advantageous for purification.
-
Reaction Rate: Solvents can stabilize or destabilize transition states. For example, polar solvents can accelerate reactions that involve charge separation in the transition state.
-
Reaction Pathway & Selectivity: A solvent can influence the equilibrium between different reactive intermediates, thereby altering the product ratio (regioselectivity or chemoselectivity). In some cases, like the Doebner-von Miller synthesis, the solvent system can prevent undesirable side reactions such as polymerization.[1]
-
Temperature Control: The boiling point of the solvent determines the maximum temperature of a reaction at atmospheric pressure, which is crucial for reactions requiring significant thermal energy, such as the Conrad-Limpach synthesis.[2]
-
Work-up and Purification: The solvent's properties (boiling point, miscibility with water) are critical for efficient extraction, crystallization, and chromatography. Using a high-boiling solvent like diphenyl ether can complicate product isolation.[1]
Q2: What are the first-pass considerations when choosing a solvent for a new quinoline synthesis protocol?
A2: Start by analyzing the mechanism of the planned reaction:
-
Assess Polarity of Reactants and Intermediates: Match the solvent polarity to your starting materials. Polar reactants are best dissolved in polar solvents, and nonpolar reactants in nonpolar solvents.
-
Consider the Transition State: If the mechanism involves the formation of charged intermediates (e.g., carbocations), a polar protic solvent (like ethanol or water) or a polar aprotic solvent (like DMF or DMSO) will likely be beneficial.
-
Evaluate Temperature Requirements: Classic syntheses like the Skraup or Conrad-Limpach require high temperatures.[1][3] This necessitates a high-boiling solvent. Modern, catalyzed reactions may proceed at lower temperatures, allowing for a wider range of solvents like acetonitrile or ethanol.[1]
-
Check for Reactivity: Ensure the solvent is inert under the reaction conditions. For example, avoid protic solvents (like alcohols) in reactions using highly basic reagents like n-butyllithium.[4]
Q3: How do I perform a systematic solvent screen for my reaction?
A3: A parallel solvent screen is the most efficient method.
-
Setup: Arrange an array of small-scale reactions (e.g., in vials in a heating block) under identical conditions (reactant concentration, temperature, time). Each vial will contain a different solvent.
-
Solvent Choice: Select a diverse range of solvents covering different polarity classes and functionalities (e.g., a nonpolar aprotic like toluene, a polar aprotic like DMF, a polar protic like isopropanol, and an ether like 1,4-dioxane).
-
Monitoring: Monitor the reactions by a suitable analytical method, such as TLC, LC-MS, or GC-MS, to assess the consumption of starting materials and the formation of the desired product and any byproducts.
-
Analysis: After the designated time, compare the conversion and yield across the different solvents to identify the most promising candidates for further optimization.
Below is a general workflow for solvent selection and optimization.
Caption: A systematic workflow for experimental solvent selection.
Troubleshooting Guides for Quinoline Synthesis
This section addresses specific issues encountered during common quinoline synthesis reactions, with a focus on solvent-based solutions.
The Skraup Synthesis
Q: My Skraup reaction is either uncontrollably violent or produces a large amount of tar, making isolation impossible. How can I manage this?
A: This is a classic problem with the Skraup synthesis. The reaction of an aniline with glycerol is highly exothermic and conducted in concentrated sulfuric acid, which acts as both the catalyst and the reaction medium.[4]
-
Causality: The violence stems from the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by exothermic condensation and cyclization steps.[3][4] Tar formation is a result of polymerization and other side reactions under these harsh conditions.[1]
-
Troubleshooting Protocol:
-
Use a Moderator: The most common solution is not a solvent change, but the addition of a moderator like ferrous sulfate (FeSO₄). This makes the reaction less violent and more controllable, though it may increase the reaction time.[4]
-
Controlled Addition: Instead of mixing all reagents at once, try adding the aniline or glycerol portion-wise to the heated sulfuric acid mixture to better manage the exotherm.
-
Focus on Work-up: Since sulfuric acid is the required medium, solvent choice becomes critical during work-up. After the reaction, carefully quenching the mixture on ice is essential. The product, quinoline, is often isolated via steam distillation from the basified reaction mixture.[3] Ensure the final solution is strongly basic to free the quinoline for distillation.
-
The Doebner-von Miller (DVM) Synthesis
Q: I'm attempting a Doebner-von Miller reaction with an α,β-unsaturated aldehyde, but my yields are very low, and I see significant polymer formation.
A: This is a known drawback of the DVM synthesis, where the acid catalyst required for the cyclization also promotes the polymerization of the carbonyl substrate.[1] The solvent system is the key to solving this.
-
Causality: In a single-phase acidic medium, the activated α,β-unsaturated carbonyl compound is highly susceptible to polymerization.
-
Solution 1: Biphasic System (Classic Method)
-
Concept: Sequester the sensitive carbonyl compound in a nonpolar organic phase (e.g., toluene) while the aniline resides in an acidic aqueous phase. The reaction occurs at the interface, limiting the concentration of the carbonyl in the acidic phase and thus minimizing polymerization.[1]
-
Drawback: Can lead to slower reaction rates and may not be efficient for all substrates.
-
-
Solution 2: Single Aqueous Phase (Modern Approach)
-
Concept: Recent studies have shown that for some substrates, like acrolein diethyl acetal (a precursor to acrolein), a single phase of dilute hydrochloric acid can provide superior results to a biphasic mixture.[1] This seemingly counterintuitive result may be due to the controlled, slow in-situ generation of the reactive acrolein from the acetal, keeping its concentration low.
-
Experimental Protocol (Based on Ramann and Cowen[1]):
-
Dissolve the substituted aniline in dilute hydrochloric acid (e.g., 6 M HCl).
-
Heat the solution to reflux.
-
Add the α,β-unsaturated carbonyl compound (or its acetal) dropwise over a period of 1-2 hours.
-
Continue refluxing until the reaction is complete (monitor by TLC or LC-MS).
-
Cool, basify with NaOH, and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
-
Caption: Contrasting solvent strategies for the DVM reaction.
The Friedländer Synthesis
Q: My Friedländer synthesis of a substituted quinoline from a 2-aminoaryl ketone and a dicarbonyl compound is sluggish and gives a complex mixture of products. Which solvent should I use?
A: The Friedländer synthesis is versatile but highly dependent on effective catalysis, which is intimately linked to the solvent. The reaction involves an aldol-type condensation followed by cyclization and dehydration, and the solvent must accommodate all steps.
-
Causality: An inappropriate solvent can fail to facilitate either the initial C-C bond formation or the final ring-closing dehydration, leading to incomplete conversion or side reactions.
-
Solvent Recommendations:
-
Protic Solvents (Ethanol, Isopropanol): These are the most common choices, especially for base-catalyzed (e.g., KOH, piperidine) or acid-catalyzed (e.g., p-TsOH) variants. They are effective at solvating ionic intermediates and reagents. Ethanol is often a good starting point.[5]
-
High-Boiling Aprotic Solvents (DMF, DMSO): These can be effective for stubborn substrates that require higher temperatures to drive the dehydration step. DMSO can sometimes also act as an oxidant for related reactions.[2]
-
Green Solvents (Water, Acetic Acid): For certain substrates, water can be a highly effective "green" solvent, particularly in the presence of a suitable catalyst.[5][6] An ethanol/acetic acid mixture has also been reported to give high yields.[5]
-
Solvent-Free: Some Friedländer reactions can be run neat, often with a solid catalyst, which simplifies purification and reduces waste.[5]
-
| Synthesis Method | Common Problem(s) | Causality | Solvent-Based Solution(s) | Citations |
| Skraup | Violent reaction, tar formation | Highly exothermic, harsh acidic conditions | Use of moderators (FeSO₄) rather than solvent change. Focus on aqueous work-up. | [1][3][4] |
| Doebner-von Miller | Low yield, polymerization of carbonyl | Acid-catalyzed polymerization | Use a biphasic system (Toluene/HCl) or a single dilute aqueous acid phase with an acetal precursor. | [1] |
| Friedländer | Low conversion, side products | Inefficient catalysis/dehydration | Screen protic solvents (EtOH), aprotic polar solvents (DMF), or consider green options like water or solvent-free conditions. | [5][6][7] |
| Conrad-Limpach | Requires high temp, difficult work-up | High-energy intermediate | Traditionally uses high-boiling solvents (diphenyl ether). Consider modern multicomponent variants that allow for lower-boiling solvents like acetonitrile. | [1][2] |
Solvent Selection for Quinoline Modification
Q: I need to nitrate a quinoline core. The textbook protocol uses fuming nitric and sulfuric acids, which gives me a mixture of 5- and 8-nitroquinolines. Can I use a different solvent to improve selectivity?
A: In this specific case of electrophilic substitution on a deactivated ring, the "solvent" is typically the highly acidic reagent mixture itself (H₂SO₄).[4] Selectivity is primarily governed by electronic factors and is notoriously difficult to control.
-
Causality: Under strong acidic conditions, the quinoline nitrogen is protonated, strongly deactivating the entire heterocyclic system. Substitution occurs on the less deactivated benzene ring, primarily at the 5- and 8-positions.[4]
-
Alternative Strategies (Instead of Solvent Change):
-
Temperature Control: Carefully controlling the reaction temperature can sometimes slightly favor one isomer over the other. This must be determined empirically.
-
Blocking Groups: A more robust strategy is to introduce a blocking group (e.g., a sulfonic acid group) at one position, perform the nitration, and then remove the blocking group.
-
Alternative Reagents: Exploring different nitrating agents in less aggressive media (if the substrate is sufficiently activated) could be an option, but for the parent quinoline, strong acid is generally required.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Yadav, D., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of Molecular Structure, 1262, 133025. Available from: [Link]
-
Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
- Anonymous. (n.d.). Preparation and Properties of Quinoline. Retrieved from a presentation slide deck. [Note: While informative, this source lacks formal publication details. It is cited for its clear depiction of classical reactions.]
-
Martin, C. G., & Narayanam, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from: [Link]
-
Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25170-25197. Available from: [Link]
-
NileRed. (2022, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Available from: [Link]
-
Martin, C. G., & Narayanam, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from: [Link]
- Lawrence, N. J., et al. (2006). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Synlett, 2006(12), 1859-1861. [Note: A diagram from this publication showing solvent effects is available on ResearchGate: https://www.researchgate.
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Recovery in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common experimental challenges: catalyst deactivation. Our goal is to provide you with the causal understanding and actionable protocols necessary to diagnose, prevent, and resolve issues related to catalyst performance, ensuring the efficiency and reproducibility of your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the catalytic synthesis of quinolines, such as in Friedländer, Combes, or Doebner-von Miller reactions.[1][2][3]
Problem 1: Rapid Decline in Product Yield After a Few Cycles
Q: My reaction yield has dropped by over 50% after only two or three runs with my recycled heterogeneous catalyst. What are the likely causes and how can I fix it?
A: A sharp, rapid decline in catalytic activity typically points to two primary culprits: poisoning of active sites or leaching of the active catalytic species into the reaction medium.
Causality and Diagnosis:
-
Catalyst Poisoning: The nitrogen atom in quinoline products, reactants (anilines), or intermediates can act as a Lewis base and strongly coordinate to the active metal or acid sites of your catalyst.[4] This strong adsorption blocks the sites, preventing new substrate molecules from accessing them. This is a particularly common issue with catalysts based on noble metals like Palladium, Platinum, and Ruthenium, where quinolines can act as poisons.[5] In contrast, some gold-based catalysts have shown an unusual tolerance or even a promotional effect from quinolines.[5]
-
Diagnostic Step: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) with a basic probe molecule (e.g., ammonia) to check for changes in the electronic state of the metal or the acidity of the support.
-
-
Metal Leaching: This occurs when the active metal species detaches from the solid support and dissolves into the reaction mixture.[6] The reaction may appear to proceed, but it is now being catalyzed by a soluble, homogeneous species that is lost during workup and catalyst recovery. Leaching can be exacerbated by harsh reaction conditions (high temperatures, strong acids) or an unstable linkage between the metal and the support.[6][7]
-
Diagnostic Step (Mandatory): Perform a hot filtration test . During a reaction, filter the solid catalyst out of the hot reaction mixture. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it is definitive evidence that an active catalytic species has leached into the solution.
-
Recovery and Solution Protocols:
-
For Poisoning:
-
Solvent Washing: A simple but often effective first step is to wash the catalyst with a suitable solvent at an elevated temperature to dislodge weakly bound poisons.
-
Mild Acid/Base Wash: Depending on the nature of the poison and the stability of your catalyst, a wash with a dilute acid or base can remove strongly adsorbed species. Caution is advised as this can also damage the catalyst.
-
Thermal Treatment (Calcination): For robust, inorganic-supported catalysts, controlled heating under an inert or oxidative atmosphere can burn off organic poisons. See Protocol 1 for a general procedure.
-
-
For Leaching:
-
Leaching is often an irreversible deactivation mechanism for a specific run. The primary solution is preventative.
-
Re-evaluate Catalyst Support: Ensure the support material and the method of metal deposition create a strong interaction.
-
Modify Reaction Conditions: Lowering the reaction temperature or using a less corrosive solvent can mitigate leaching.[6]
-
Catalyst Re-deposition: While complex, it is sometimes possible to recover the leached metal from the reaction solution and re-deposit it onto a fresh support.
-
Problem 2: Gradual Loss of Catalyst Activity Over Multiple Cycles
Q: My catalyst's performance is slowly but consistently degrading with each reuse cycle. The yield drops by 5-10% each time. What's happening and what is the regeneration procedure?
A: This pattern of slow, steady deactivation is characteristic of coking (fouling) or sintering .
Causality and Diagnosis:
-
Coking/Fouling: This involves the formation of carbonaceous deposits (coke) or polymeric byproducts on the catalyst surface and within its pores.[8][9] In quinoline synthesis, which often involves condensation reactions at high temperatures, reactants, intermediates, or the quinoline products themselves can polymerize, especially on acid catalyst sites.[10] These deposits physically block access to active sites.
-
Diagnostic Step: The catalyst often appears darkened or black. Characterization by Thermogravimetric Analysis (TGA) will show a weight loss at high temperatures corresponding to the combustion of the carbon deposits. A decrease in surface area and pore volume, measurable by BET analysis, is also a strong indicator.
-
-
Sintering: This is the agglomeration of small metal nanoparticles on the support into larger, less active particles.[8] It is driven by high temperatures and results in a significant loss of active surface area. Sintering is a common deactivation pathway for supported metal catalysts.
-
Diagnostic Step: Transmission Electron Microscopy (TEM) is the most direct way to visualize the change in particle size. An increase in the average particle diameter confirms sintering. X-ray Diffraction (XRD) can also show a sharpening of the diffraction peaks corresponding to the metal, indicating an increase in crystallite size.
-
Regeneration and Solution Protocols:
-
For Coking (See Protocol 1):
-
Calcination: This is the most common and effective method. The coked catalyst is heated in a controlled flow of air or an oxygen/nitrogen mixture. The carbonaceous deposits are oxidized and removed as CO and CO₂. The temperature and oxygen concentration must be carefully controlled to avoid excessive heat that could cause sintering.
-
-
For Sintering:
-
Sintering is largely irreversible. Regeneration is difficult and often requires a complete redispersion of the metal, which is a complex chemical process (e.g., oxychlorination followed by reduction) and often not practical in a standard research lab.
-
Prevention is Key:
-
Operate at the lowest possible reaction temperature.[11]
-
Choose a support material that has strong metal-support interactions to "anchor" the nanoparticles and prevent their migration.
-
Incorporate promoters into the catalyst formulation that inhibit particle agglomeration.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in quinoline synthesis?
A: The four main mechanisms are poisoning, coking, sintering, and leaching, often working in combination. The dominant mechanism depends on the catalyst type, reaction conditions, and specific synthetic route (e.g., Friedländer, Combes).
| Deactivation Mechanism | Description & Cause | Catalyst Types Primarily Affected |
| Poisoning | Strong chemisorption of reactants, products (quinolines), or impurities onto active sites, blocking them.[4][5] | Heterogeneous metal catalysts (e.g., Pd/C, Pt/Al₂O₃), solid acids. |
| Coking / Fouling | Deposition of carbonaceous or polymeric materials on the catalyst surface and in pores from side reactions.[8][9] | Solid acid catalysts (e.g., zeolites, sulfated zirconia), porous materials. |
| Sintering | Thermal agglomeration of small metal particles into larger ones, reducing the active surface area.[8] | Supported metal nanocatalysts. |
| Leaching | Dissolution of the active species from a solid support into the liquid reaction phase.[6][7] | Supported metal catalysts, particularly with weak metal-support interaction. |
Q2: How do I choose the right catalyst regeneration strategy?
A: The correct strategy depends on the suspected cause of deactivation. The following workflow provides a logical approach to diagnosis and treatment.
Caption: Troubleshooting workflow for catalyst deactivation.
Q3: What are the best practices for handling and storing catalysts to maximize their lifespan?
A: Proper handling is crucial for preventing premature deactivation.[12]
-
Avoid Contamination: Store catalysts in sealed containers in a desiccator or glovebox to protect them from atmospheric moisture, oxygen, and contaminants. Use clean, dedicated spatulas and glassware.[13]
-
Minimize Dust Formation: Handle powdered catalysts in a well-ventilated area or fume hood to prevent inhalation and cross-contamination.[14]
-
Follow Pre-treatment Protocols: Many catalysts require activation before use (e.g., reduction of a metal oxide precursor). Follow the supplier's instructions carefully. Incomplete activation leads to poor initial performance.
-
Controlled Recovery: After a reaction, filter and wash the catalyst thoroughly with a solvent that dissolves any residual products or reactants but does not harm the catalyst itself. Dry under vacuum at a mild temperature before storing.
Q4: Are nanocatalysts more susceptible to deactivation?
A: Yes, in some ways. While nanocatalysts offer high surface area and reactivity, their high surface energy makes them more prone to sintering than their bulk counterparts.[15] However, their high activity can sometimes allow for the use of milder reaction conditions, which can, in turn, reduce the rates of coking and leaching. Many modern nanocatalysts are designed with core-shell structures or are supported on magnetic nanoparticles (MNPs), which can improve stability and facilitate easy recovery, potentially extending their usable life over several cycles.[15][16]
Section 3: Key Experimental Protocols
Protocol 1: Regeneration of Coked Solid Acid Catalysts via Calcination
This protocol is for regenerating solid acid catalysts (e.g., zeolites, sulfated zirconia) that have lost activity due to carbonaceous deposits (coke).
-
Catalyst Recovery: After the reaction, filter the catalyst, wash it thoroughly with a solvent like ethanol or ethyl acetate to remove adsorbed organic molecules, and dry it completely in a vacuum oven at 80-100 °C.
-
Setup: Place the dried, coked catalyst in a ceramic boat inside a tube furnace equipped with a controlled gas inlet and outlet.
-
Inert Purge: Heat the catalyst to 150 °C under a flow of inert gas (Nitrogen or Argon) and hold for 1 hour to drive off any remaining volatile compounds.
-
Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a 5% O₂/N₂ mixture.
-
Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 450-550 °C, but this is highly dependent on the catalyst's thermal stability—consult the manufacturer's data). A slow ramp rate (~2-5 °C/min) is critical to prevent a sudden temperature spike (exotherm) from the combustion of coke, which could cause sintering.
-
Hold and Cool: Hold at the target temperature for 3-5 hours until the coke is completely burned off. The exit gas can be bubbled through a limewater (Ca(OH)₂) solution; the absence of a white precipitate (CaCO₃) indicates the end of CO₂ production.
-
Final Steps: Switch the gas flow back to pure inert gas, cool the furnace to room temperature, and store the regenerated catalyst in a desiccator.
Protocol 2: Hot Filtration Test for Detecting Catalyst Leaching
This is a critical diagnostic test to determine if the active catalytic species is dissolving from its solid support.[6]
-
Standard Reaction Setup: Set up your quinoline synthesis reaction as you normally would with the heterogeneous catalyst.
-
Partial Reaction: Allow the reaction to proceed for a set period (e.g., 20-30% conversion, as determined by a preliminary kinetics run). It is important not to let the reaction go to completion.
-
Rapid, Hot Filtration: While the reaction is still at the reaction temperature, rapidly filter the solid catalyst out of the mixture. This can be done using a pre-heated fritted glass filter. The goal is to separate the solid from the liquid phase without allowing the solution to cool significantly.
-
Continue Reaction on Filtrate: Transfer the hot, catalyst-free filtrate to a new reaction flask and continue to heat and stir it under the identical reaction conditions.
-
Monitor Progress: Take samples from the filtrate over time and analyze them (e.g., by GC, LC, or TLC) to see if the product concentration continues to increase.
-
Interpretation:
-
No Further Reaction: If the product concentration does not increase after the catalyst has been removed, your catalyst is truly heterogeneous, and leaching is not a significant issue.
-
Continued Reaction: If the product concentration continues to increase, an active catalytic species has leached from the solid support into the solution and is now acting as a homogeneous catalyst.
-
Section 4: Visualizing Deactivation
Caption: The four primary pathways of catalyst deactivation.
References
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 12. catalystseurope.org [catalystseurope.org]
- 13. concawe.eu [concawe.eu]
- 14. matthey.com [matthey.com]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doebner-von Miller Reactions
Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for quinoline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize by-product formation, ensuring the success of your experiments.
Introduction to the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] While versatile, this reaction is often plagued by the formation of by-products, most notably tar and polymeric materials, which can significantly complicate product isolation and reduce yields.[3] This guide provides practical, experience-driven advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Doebner-von Miller reaction?
A1: The precise mechanism has been a subject of scientific discussion, but a widely supported pathway is the fragmentation-recombination mechanism.[4] This process is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then fragment into an imine and a saturated ketone. These fragments subsequently recombine to form a new conjugated imine, which then undergoes cyclization and oxidation to yield the final quinoline product.[4][5]
Q2: What are the most common by-products observed in this reaction?
A2: The most prevalent and problematic by-product is a dark, viscous tar resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3] Other common by-products include:
-
Partially hydrogenated quinolines (dihydro- and tetrahydroquinolines): These arise from incomplete oxidation of the dihydroquinoline intermediate.[3]
-
Regioisomers: The use of unsymmetrical anilines or α,β-unsaturated carbonyl compounds can lead to the formation of different positional isomers.[6]
-
Reduced imines: Side reactions involving the reduction of intermediate imines have also been reported.[7]
Q3: Can I use α,β-unsaturated ketones instead of aldehydes?
A3: Yes, α,β-unsaturated ketones are viable substrates for the Doebner-von Miller reaction. However, reactions with α,β-unsaturated aldehydes often proceed with higher efficiency. Ketones, especially those with significant steric hindrance, may result in lower yields and the formation of more complex product mixtures.[3]
Q4: How do electron-donating or -withdrawing groups on the aniline affect the reaction?
A4: The electronic nature of the aniline substituent significantly influences the reaction outcome.
-
Electron-donating groups increase the nucleophilicity of the aniline, which can accelerate the initial conjugate addition. However, overly reactive anilines can also promote polymerization and other side reactions.
-
Electron-withdrawing groups decrease the aniline's nucleophilicity, which can slow down the reaction or require harsher conditions, potentially leading to increased by-product formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Doebner-von Miller reactions and provides actionable solutions.
Issue 1: Excessive Tar Formation and Low Yield
Symptom: Your reaction mixture becomes a thick, dark, and intractable tar, making product isolation nearly impossible and severely diminishing the yield of your desired quinoline.
Root Cause: This is the most common issue and is primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[3]
Solutions:
-
Slow and Controlled Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps to control the reaction's exothermicity and minimizes the concentration of the carbonyl compound available for polymerization at any given time.[8]
-
Optimize Reaction Temperature: While heating is often necessary, excessive temperatures will accelerate polymerization.[3] It is crucial to find the lowest effective temperature at which the reaction proceeds at a reasonable rate. Consider a stepwise heating profile or monitor the internal temperature carefully.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be employed.[6] Experiment with different acids and concentrations to find the optimal balance between reaction rate and by-product formation. In some cases, a milder Lewis acid may be advantageous.[3]
-
Utilize a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[3]
Issue 2: Incomplete Reaction or Formation of Dihydroquinoline By-products
Symptom: Analysis of your crude product (e.g., by TLC or LC-MS) shows the presence of a significant amount of the dihydroquinoline intermediate alongside your desired aromatic quinoline.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[3] Incomplete oxidation can occur due to an inefficient oxidizing agent, insufficient quantity of the oxidant, or suboptimal reaction conditions.
Solutions:
-
Ensure Sufficient Oxidant: An oxidizing agent is often required for the aromatization step. This can be an external oxidant or, in some cases, a Schiff base intermediate acts as the oxidant.[1] If an external oxidant is used, ensure it is present in a sufficient stoichiometric amount.
-
Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by an appropriate analytical technique.[3]
-
Post-Reaction Oxidation: If you have already isolated a mixture containing the dihydroquinoline, it may be possible to perform a separate oxidation step using a suitable oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3]
Issue 3: Formation of Unexpected Regioisomers
Symptom: You obtain a mixture of quinoline isomers that are difficult to separate.
Root Cause: The regiochemical outcome of the Doebner-von Miller reaction can be unpredictable, especially with meta-substituted anilines.[6] While the reaction of an aniline with a 3-substituted α,β-unsaturated carbonyl compound typically yields a 2-substituted quinoline, under certain conditions, a reversal of regioselectivity to form a 4-substituted quinoline has been observed.[1]
Solutions:
-
Careful Substrate Selection: For unambiguous regiochemical outcomes, it is best to use ortho- or para-substituted anilines.[6]
-
Optimize Reaction Conditions: The choice of acid catalyst and solvent can influence the regioselectivity. For instance, trifluoroacetic acid (TFA) has been shown to promote the formation of 4-substituted quinolines from γ-aryl-β,γ-unsaturated α-ketoesters.[1] A systematic variation of reaction parameters may be necessary to favor the desired isomer.
-
Thorough Product Characterization: It is essential to meticulously characterize your product mixture using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and ratio of the isomers formed.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol illustrates a classic Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound (crotonaldehyde) is generated in situ from acetaldehyde.[8]
Materials:
-
Aniline
-
Acetaldehyde solution
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride
-
Slaked lime (Calcium Hydroxide)
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add the acetaldehyde solution to the stirred aniline hydrochloride solution. The slow addition and low temperature are crucial to control the exothermic aldol condensation and minimize the polymerization of the resulting crotonaldehyde.[8]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid to catalyze the intramolecular cyclization.[8]
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime. This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[8]
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[8]
-
Extraction: Collect the distillate and separate the organic layer. Extract the aqueous layer with chloroform to recover any dissolved product.[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[8]
Visualizations
Reaction Mechanism and By-product Formation
Caption: Key steps in the Doebner-von Miller reaction and competing by-product pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Doebner-von Miller reactions.
Data Summary
| Issue | Primary Cause | Key Solutions | Expected Outcome |
| Tar Formation | Polymerization of α,β-unsaturated carbonyl | Slow reagent addition, temperature control, catalyst optimization, biphasic system | Reduced tar, improved yield and purity |
| Incomplete Oxidation | Insufficient oxidant or suboptimal conditions | Add more oxidant, increase reaction time/temperature, post-reaction oxidation | Complete conversion to the aromatic quinoline |
| Regioisomerism | Use of meta-substituted anilines, reaction conditions | Use o/p-substituted anilines, screen catalysts and solvents | Formation of a single, desired regioisomer |
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Heme Review. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]
-
Kowalski, Ł., & Olszewska, J. (2016). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 81(15), 6436–6444. [Link]
- Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series.
-
Doebner–Miller reaction. (2023, November 11). In Wikipedia. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. [Link]
-
Doebner-Miller reaction. (n.d.). ChemEurope.com. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]
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Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2025). ResearchGate. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
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D'Souza, D. M., & Müller, T. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Quinoline Synthesis: Friedländer vs. Skraup
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. The strategic construction of this bicyclic heterocycle is therefore a critical consideration in synthetic campaigns. Among the classical methods, the Friedländer and Skraup syntheses, both dating back to the 1880s, remain fundamental tools in the organic chemist's arsenal. This guide provides an in-depth, objective comparison of these two seminal reactions, grounded in mechanistic understanding, experimental data, and practical considerations for the modern laboratory.
At a Glance: A Strategic Overview
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)[1][2][3] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., another ketone or aldehyde)[1][2][4] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄)[1][2] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH)[5] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent[5] | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions[5] |
| Substrate Scope | Primarily for unsubstituted or simply substituted quinolines on the benzene ring.[5] | Broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.[5] |
| Yield | Often low to moderate and can be variable.[5] | Generally good to excellent.[5] |
| Key Intermediates | Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[2] | Aldol adduct or Schiff base.[5] |
| Advantages | One-pot reaction from simple, readily available starting materials. | High yields, milder conditions, and greater versatility in introducing a wide range of substituents.[5] |
| Disadvantages | Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[5] | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[6] |
Delving into the Mechanisms: A Tale of Two Pathways
The divergent synthetic strategies of the Friedländer and Skraup reactions are rooted in their distinct mechanistic pathways. Understanding these differences is paramount to appreciating their respective strengths and limitations.
The Skraup Synthesis: A Brute-Force Cyclization
The Skraup synthesis is a classic example of a reaction that, while effective, proceeds under forceful conditions.[5] The reaction is notoriously exothermic and requires careful control to prevent it from becoming violent.[3] The mechanism can be dissected into three key stages:
-
Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2]
-
Michael Addition and Cyclization: The aniline starting material undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization to form a 1,2-dihydroquinoline intermediate.[2]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent is typically nitrobenzene, which is reduced to aniline in the process.[2]
The Friedländer Synthesis: A Controlled Condensation
In contrast to the Skraup reaction, the Friedländer synthesis offers a more controlled and versatile approach to quinoline construction.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or aldehyde.[1][4] This reaction can be catalyzed by either acid or base, providing greater flexibility in experimental design.[5] Two primary mechanistic pathways are generally accepted:
-
Aldol Condensation First: The two carbonyl-containing reactants undergo an initial aldol condensation, followed by intramolecular cyclization via Schiff base formation and subsequent dehydration to yield the quinoline.
-
Schiff Base Formation First: The 2-amino group of the aryl aldehyde or ketone first condenses with the carbonyl of the second reactant to form a Schiff base. This is followed by an intramolecular aldol-type condensation and dehydration.
Experimental Protocols: From Theory to Practice
Reproducibility is the bedrock of scientific advancement. The following detailed protocols for the Skraup and Friedländer syntheses are based on established and verified procedures from Organic Syntheses, providing a reliable starting point for laboratory work.
Skraup Synthesis of Quinoline
This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (61.5 g, 0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add the concentrated sulfuric acid in portions.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.
-
Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.
-
Make the aqueous layer basic with sodium hydroxide to recover any quinoline that may have dissolved.
-
Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation.
Friedländer Synthesis of 2-Methylquinoline
This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (29 g, 0.5 mole)
-
10% Aqueous Sodium Hydroxide Solution (10 mL)
-
Ethanol (50 mL)
Procedure:
-
In a 250-mL round-bottom flask, dissolve the 2-aminobenzaldehyde in ethanol.
-
Add the acetone, followed by the sodium hydroxide solution.
-
Heat the mixture to reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of cold water. An oil will separate.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash with water (2 x 50 mL).
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter and remove the ether by rotary evaporation.
-
Purify the resulting crude 2-methylquinoline by vacuum distillation.
Navigating the Synthetic Landscape: Practical Considerations for Drug Development
The choice between the Skraup and Friedländer syntheses in a drug development context is a strategic one, dictated by factors such as desired substitution patterns, availability of starting materials, and scalability.
Substrate Scope and Regioselectivity:
The Friedländer synthesis offers significantly greater flexibility in introducing substituents onto both the benzene and pyridine rings of the quinoline core.[5] This is a major advantage in medicinal chemistry, where fine-tuning of molecular properties through substituent modification is crucial. However, the use of unsymmetrical ketones in the Friedländer synthesis can lead to regioselectivity issues, yielding a mixture of products.[9]
The Skraup synthesis, on the other hand, is more limited in its ability to introduce substituents onto the pyridine ring.[5] The substitution pattern of the resulting quinoline is primarily determined by the substituents already present on the starting aniline.
Starting Material Accessibility:
A key advantage of the Skraup synthesis is its use of simple, readily available starting materials like anilines and glycerol.[5] In contrast, the Friedländer synthesis often requires 2-aminoaryl aldehydes or ketones, which may not be commercially available and can require multi-step syntheses.[6] This can add significant time and cost to a synthetic campaign.
Reaction Conditions and Scalability:
The harsh, exothermic nature of the Skraup reaction presents significant challenges for large-scale industrial synthesis.[5] Careful temperature control and specialized equipment are necessary to manage the reaction's inherent hazards. The Friedländer synthesis, with its generally milder conditions, is often more amenable to scale-up.[5] Modern variations of the Friedländer synthesis, such as those using solid-supported catalysts or solvent-free conditions, further enhance its practicality for industrial applications.[8]
Conclusion: A Strategic Choice for Quinoline Synthesis
Both the Friedländer and Skraup syntheses are powerful and historically significant methods for the construction of the quinoline nucleus. The Skraup synthesis, while limited by its harsh conditions and modest yields, remains a viable option for the preparation of simpler quinolines from readily available starting materials.[5]
For the synthesis of highly functionalized and complex quinoline derivatives, particularly in the context of drug discovery and development, the Friedländer synthesis and its modern iterations are often the more strategic choice.[5][8] Its broader substrate scope, greater control over substitution patterns, and milder reaction conditions provide a more versatile and often higher-yielding pathway to novel quinoline-based therapeutics.[5] The ultimate decision of which method to employ will depend on a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
- The Friedländer Synthesis of Quinolines. (n.d.).
- Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (n.d.). Benchchem.
- Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
- Organic Syntheses Collective Volume 3. (n.d.). Scribd.
- Organic Syntheses Collective Volume 1. (n.d.). Scribd.
- (n.d.). Organic Syntheses Procedure.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
- Method for one-step preparation of 2-methylquinoline. (n.d.).
- Regioselectivity of Friedländer Quinoline Syntheses. (2025).
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Quinoline for synthesis 91-22-5. (n.d.). Sigma-Aldrich.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 8-(Isopropyl)quinoline and its Isomers
This guide offers an in-depth spectroscopic comparison of 8-(isopropyl)quinoline and its positional isomers. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of how the isomeric position of the isopropyl substituent influences the spectral characteristics of the quinoline scaffold. By integrating experimental data with foundational spectroscopic principles, this guide serves as a practical reference for the structural elucidation and differentiation of these important heterocyclic compounds.
Introduction: The Significance of Positional Isomerism in Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The substitution pattern on the quinoline ring system can profoundly impact a molecule's pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. The seemingly subtle change of moving an isopropyl group from one position to another can lead to vastly different biological outcomes. Therefore, the unambiguous structural characterization of these isomers is a critical step in drug discovery and development.
This guide focuses on a comparative analysis of this compound and its isomers, primarily those with substitution on the carbocyclic ring (positions 4, 6, and 8). These isomers provide an excellent case study for understanding how steric and electronic effects manifest in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for the confident differentiation of isomers.
Causality Behind Experimental Choices in NMR
When analyzing quinoline derivatives, it is crucial to consider the potential for intermolecular interactions, such as π-π stacking, which can lead to concentration-dependent chemical shifts. To ensure reproducibility and accurate comparison, all NMR spectra should be acquired at a standardized concentration in a consistent deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its excellent solubilizing properties and relatively clean spectral window.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isopropylquinoline isomer in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral parameters: spectral width of 12 ppm, relaxation delay of 2 s, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral parameters: spectral width of 220 ppm, relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
Figure 1: Experimental workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data
The position of the isopropyl group significantly influences the chemical shifts and coupling patterns of the aromatic protons. The following table presents a comparison of the ¹H NMR data for unsubstituted quinoline (as a reference) and the expected and observed data for various isopropylquinoline isomers.
| Proton | Quinoline (δ, ppm) | 8-Isopropylquinoline (δ, ppm) | 6-Isopropylquinoline (δ, ppm) | 4-Isopropylquinoline (δ, ppm) |
| Isopropyl-CH | - | ~3.8 (septet) | ~3.1 (septet) | ~3.6 (septet) |
| Isopropyl-CH₃ | - | ~1.4 (d) | ~1.3 (d) | ~1.4 (d) |
| H-2 | 8.90 (dd) | ~8.9 (dd) | ~8.8 (dd) | ~8.8 (d) |
| H-3 | 7.37 (dd) | ~7.4 (dd) | ~7.3 (dd) | ~7.2 (d) |
| H-4 | 8.11 (dd) | ~8.1 (dd) | ~8.0 (d) | - |
| H-5 | 7.74 (d) | ~7.7 (d) | ~8.0 (d) | ~8.1 (d) |
| H-6 | 7.52 (ddd) | ~7.5 (t) | - | ~7.6 (t) |
| H-7 | 7.65 (ddd) | ~7.4 (d) | ~7.7 (dd) | ~7.7 (t) |
| H-8 | 8.08 (d) | - | ~7.9 (s) | ~8.0 (d) |
Note: Data for isopropylquinoline isomers are estimations based on spectroscopic principles and available fragmented data. "d" denotes doublet, "dd" doublet of doublets, "t" triplet, "ddd" doublet of doublet of doublets, "septet" for the CH of the isopropyl group, and "s" for singlet.
Interpretation:
-
8-Isopropylquinoline: The most significant steric effect is observed in this isomer. The bulky isopropyl group at the C8 position is in close proximity to the nitrogen lone pair and the H7 proton, leading to through-space shielding or deshielding effects. The methine proton of the isopropyl group is expected to be significantly downfield due to its proximity to the nitrogen atom.
-
6-Isopropylquinoline: The isopropyl group at C6 is relatively remote from the heterocyclic ring. Its electronic effect (weakly electron-donating) will subtly influence the chemical shifts of the protons on the carbocyclic ring. The H5 and H7 protons will be most affected, showing slight upfield shifts compared to unsubstituted quinoline.
-
4-Isopropylquinoline: Substitution at the C4 position places the isopropyl group in the pyridine ring. This will have a more pronounced electronic effect on the heterocyclic ring protons (H2 and H3) and will also sterically interact with the H3 and H5 protons.
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are also sensitive to the position of the isopropyl group.
| Carbon | Quinoline (δ, ppm) | 8-Isopropylquinoline (δ, ppm) | 6-Isopropylquinoline (δ, ppm) |
| Isopropyl-CH | - | ~35.0 | ~34.0 |
| Isopropyl-CH₃ | - | ~23.0 | ~24.0 |
| C-2 | 150.4 | ~150.0 | ~150.1 |
| C-3 | 121.2 | ~121.0 | ~120.9 |
| C-4 | 136.0 | ~135.8 | ~135.5 |
| C-4a | 128.3 | ~128.0 | ~127.8 |
| C-5 | 126.5 | ~126.3 | ~129.0 |
| C-6 | 127.7 | ~127.5 | ~147.0 (ipso) |
| C-7 | 129.5 | ~125.0 | ~126.0 |
| C-8 | 129.5 | ~146.0 (ipso) | ~128.0 |
| C-8a | 148.5 | ~147.5 | ~148.0 |
Note: Data for isopropylquinoline isomers are estimations based on spectroscopic principles and available fragmented data. "ipso" refers to the carbon atom directly attached to the substituent.
Interpretation:
The most notable feature in the ¹³C NMR spectra is the significant downfield shift of the ipso-carbon (the carbon atom directly attached to the isopropyl group). This deshielding effect is a hallmark of alkyl substitution on an aromatic ring. The chemical shifts of the other carbons are influenced by a combination of the weak electron-donating effect of the isopropyl group and steric interactions.
II. Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. While the spectra of these isomers will be broadly similar due to the shared quinoline backbone, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid isopropylquinoline isomer onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a background subtraction to generate the final absorbance spectrum.
Figure 2: Experimental workflow for ATR-FTIR spectroscopy.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observations for Isomers |
| C-H stretch (aromatic) | 3100-3000 | Present in all isomers, with minor shifts. |
| C-H stretch (aliphatic) | 2970-2870 | Strong bands corresponding to the isopropyl group will be present in all isomers. |
| C=C and C=N stretch (aromatic) | 1620-1450 | A series of sharp bands characteristic of the quinoline ring system. The exact positions and relative intensities will vary slightly between isomers. |
| C-H out-of-plane bend | 900-675 | This "fingerprint" region is highly sensitive to the substitution pattern of the aromatic rings and is the most diagnostic region for differentiating the isomers. |
Interpretation:
The primary distinguishing features in the IR spectra of the isopropylquinoline isomers will be in the C-H out-of-plane bending region. The number and position of adjacent hydrogens on the aromatic rings dictate the patterns of these strong absorptions. For example, 8-isopropylquinoline has three adjacent hydrogens on the carbocyclic ring, which will give rise to a different pattern of bands compared to 6-isopropylquinoline, which has a single isolated hydrogen between two substituents (on a hypothetical disubstituted ring) and another set of adjacent hydrogens.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system has characteristic π → π* transitions. The position of the isopropyl group, being a weak auxochrome, will cause subtle shifts (typically bathochromic or red shifts) in the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol or hexane).
-
Sample Preparation: Prepare a dilute solution of the isopropylquinoline isomer in the chosen solvent (e.g., 1 x 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Figure 3: Experimental workflow for UV-Vis spectroscopy.
Comparative UV-Vis Data
| Compound | λmax (nm) in Ethanol |
| Quinoline | ~226, 276, 313 |
| 8-Isopropylquinoline | Expected slight bathochromic shift |
| 6-Isopropylquinoline | Expected slight bathochromic shift |
| 4-Isopropylquinoline | Expected slight bathochromic shift |
Interpretation:
The isopropyl group is a weak electron-donating group, which generally leads to a small bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the quinoline chromophore. The magnitude of this shift will be subtly dependent on the position of substitution, with substitution on the carbocyclic ring (positions 6 and 8) likely having a slightly different effect than substitution on the pyridine ring (position 4). While UV-Vis spectroscopy is less definitive for isomer differentiation compared to NMR, it can provide supporting evidence.
IV. Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron Ionization (EI) is a common technique for volatile compounds like the isopropylquinolines and typically induces extensive fragmentation, creating a unique fingerprint for each isomer.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the isomer in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the fragmentation pattern.
Figure 4: Experimental workflow for GC-EI-MS analysis.
Comparative Mass Spectrometry Data
All isopropylquinoline isomers have the same molecular weight (171.24 g/mol ) and will therefore show a molecular ion peak at m/z 171. The differentiation lies in the relative abundances of the fragment ions.
| m/z | Putative Fragment | Expected Observations for Isomers |
| 171 | [M]⁺• | Molecular ion, present in all isomers. |
| 156 | [M - CH₃]⁺ | A prominent peak in all isomers due to the favorable loss of a methyl radical from the isopropyl group to form a stable benzylic-type cation. |
| 128 | [M - C₃H₇]⁺ or [Quinoline]⁺• | Loss of the entire isopropyl group. |
Interpretation:
The most diagnostic fragmentation pathway for differentiating the isomers is often related to "ortho effects" or rearrangements that are dependent on the proximity of the isopropyl group to the nitrogen atom or other parts of the ring system.
-
8-Isopropylquinoline: The proximity of the isopropyl group to the nitrogen atom may facilitate unique fragmentation pathways, such as the loss of propene via a McLafferty-type rearrangement, if a hydrogen atom is suitably positioned.
-
6-Isopropylquinoline: The fragmentation is expected to be more straightforward, dominated by the loss of a methyl radical to form the [M-15]⁺ ion.
-
4-Isopropylquinoline: The fragmentation pattern may be influenced by interactions with the nitrogen atom and the adjacent part of the benzene ring.
The relative abundance of the [M-15]⁺ peak versus the molecular ion peak can be a key differentiator. Steric strain in the 8-isomer might lead to a more facile fragmentation and thus a higher relative abundance of the [M-15]⁺ peak.
Conclusion
The spectroscopic characterization of positional isomers like the isopropylquinolines requires a multi-technique approach. While each method provides valuable information, it is the synergy of NMR, IR, UV-Vis, and MS data that allows for an unambiguous assignment of the molecular structure. NMR spectroscopy, with its high resolving power, is the primary tool for definitive isomer differentiation. IR and MS provide characteristic fingerprints that are highly sensitive to the substitution pattern, and UV-Vis spectroscopy offers complementary information on the electronic structure. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently tackle the challenge of characterizing these and other isomeric systems in their own work.
References
- Quinoline and its Derivatives in Medicinal Chemistry.Journal of Medicinal Chemistry.
- Spectroscopic Methods in Organic Chemistry. Williams, D. H., & Fleming, I. (A standard textbook on spectroscopic techniques).
-
PubChem Database. National Center for Biotechnology Information. [Link] (A database for chemical information, including some spectral data).
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (A comprehensive database of chemical and physical data, including spectra).
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link] (A source discussing the causality behind experimental choices in NMR).
Introduction: The Quinoline Scaffold and the Strategic Importance of the C8 Position
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinoline Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including antimicrobial, antimalarial, and anticancer effects.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.
Among these positions, the C8 position is of particular strategic importance. Substituents at this position can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. Crucially, the proximity of the C8 position to the heterocyclic nitrogen atom allows for the formation of stable chelate complexes with metal ions, a mechanism that is fundamental to the bioactivity of many 8-substituted quinolines, particularly the 8-hydroxyquinolines (8-OHQ).[3][4] Furthermore, the 8-aminoquinolines are a cornerstone of antimalarial therapy, where the nature of the substituent at this position dictates both efficacy and toxicity.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted quinoline derivatives across three major therapeutic areas: antimicrobial, anticancer, and antimalarial. By synthesizing experimental data and explaining the causality behind molecular design, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 8-Substituted quinolines, especially 8-hydroxyquinoline (oxine) and its analogues, have long been recognized for their potent antimicrobial properties.[4]
Structure-Activity Relationship Insights
The antimicrobial mechanism of 8-hydroxyquinolines is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] However, SAR studies reveal that the substituent pattern plays a critical role in modulating this activity.
-
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinoline ring, particularly at the C5 and C7 positions of an 8-hydroxyquinoline scaffold, significantly enhances antimicrobial potency. Dihalogenated derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and 5,7-dichloro-8-hydroxyquinoline, exhibit superior activity compared to the parent 8-HQ.[7] For instance, against the gonococcal pathogen, dihalogenated 8-HQ derivatives showed MIC ranges of 0.08-0.56 µM, a stark improvement over the reference drug spectinomycin (MIC = 48.14 µM).[7] This enhancement is attributed to increased lipophilicity, which facilitates membrane permeability, and altered electronic properties that may improve metal chelation or interaction with microbial targets.
-
Hybrid Molecules: Synthesizing hybrid molecules that link an 8-substituted quinoline with another bioactive heterocycle, such as benzimidazole, can lead to compounds with enhanced and broader-spectrum activity.[1] For example, a benzimidazole-quinoline hybrid bearing two bromine atoms on the quinoline ring displayed an outstanding MIC of 8 µg/mL against Klebsiella pneumoniae.[1] The linker between the two heterocyclic systems is also crucial; an alkyl-amide linker between the 8-position of the quinoline and the benzimidazole ring can improve pharmacological characteristics like water solubility and membrane permeability.[1]
-
Other Substitutions: The introduction of bulky groups or linkers at the C8 position can be tailored to target specific pathogens. Quinoline-based hydroxyimidazolium hybrids, for example, have shown potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Mycobacterium tuberculosis (MIC = 10 µg/mL).[8]
Data Presentation: Comparative Antimicrobial Activity
| Compound/Derivative | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazole-Quinoline Hybrid 37 | 5,7-dibromo-8-hydroxyquinoline moiety | Klebsiella pneumoniae | 8 | [1] |
| Benzimidazole-Quinoline Hybrid 34 | 8-hydroxy-5-bromoquinoline moiety | K. pneumoniae, E. coli, etc. | 32-128 | [1] |
| Quinoline-Hydroxyimidazolium Hybrid 7b | 8-(hydroxy(imidazolium)methyl) moiety | Staphylococcus aureus | 2 | [8] |
| Quinoline-Hydroxyimidazolium Hybrid 7b | 8-(hydroxy(imidazolium)methyl) moiety | Mycobacterium tuberculosis H37Rv | 10 | [8] |
| Quinoline-Hydroxyimidazolium Hybrid 7a | 8-(hydroxy(imidazolium)methyl) moiety | Mycobacterium tuberculosis H37Rv | 20 | [8] |
| Clioquinol (5-chloro-7-iodo-8HQ) | 5-Cl, 7-I, 8-OH | Gonococcal pathogen | 0.10-0.20 µM | [7] |
| 5,7-diCl-8HQ | 5,7-diCl, 8-OH | Gonococcal pathogen | 0.28-0.56 µM | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]
Rationale: This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between derivatives and reference antibiotics under controlled laboratory conditions.
Procedure:
-
Preparation of Compound Stock: Dissolve the synthesized quinoline derivatives in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent-induced toxicity.[9]
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium. This creates a range of decreasing concentrations across the plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[9] This can be assessed visually or by using a plate reader to measure optical density.
Visualization: Key SAR Trends in Antimicrobial 8-OHQ Derivatives
Caption: SAR flowchart for antimicrobial 8-hydroxyquinoline derivatives.
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
The quinoline scaffold is present in several anticancer drugs, and its derivatives are known to exert cytotoxic effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and disruption of tubulin polymerization.[10][11] 8-Substituted quinolines have emerged as a promising class of anticancer agents.
Structure-Activity Relationship Insights
The anticancer potency of 8-substituted quinolines is highly dependent on the nature and position of the substituents, which modulate their interaction with biological targets.
-
Substitution and Cytotoxicity: Studies on 8-hydroxyquinoline-derived Mannich bases have shown that substitutions on the quinoline ring can fine-tune anticancer activity. Electron-withdrawing substituents at the C5 position have been shown to improve anticancer activity.[12] In contrast, a sulfonic acid group at C5 decreases cytotoxicity, likely due to reduced cell permeability.[12]
-
Targeting Tubulin: Certain 2-aryl-trimethoxy quinoline derivatives have been designed as tubulin inhibitors, showing potent antiproliferative activity against breast and ovarian cancer cell lines with IC50 values in the micromolar range.[11] The presence of methoxy groups was found to be important for high cytotoxicity.[11]
-
Mechanism of Action: Many cytotoxic quinoline derivatives induce apoptosis (programmed cell death) in cancer cells.[10][13] For example, specific 4-substituted quinolines were found to induce caspase-dependent apoptosis associated with the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[13] The ability to induce cell cycle arrest is another key mechanism.[10]
Data Presentation: Comparative Anticancer Activity
| Compound/Derivative | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 55 | 2,8-bis(trifluoromethyl)-4-(pyrazol-4-yl) | HL-60 (Leukemia) | 19.88 (µg/mL) | [10] |
| Compound 55 | 2,8-bis(trifluoromethyl)-4-(pyrazol-4-yl) | U937 (Lymphoma) | 43.95 (µg/mL) | [10] |
| 2-aryl-trimethoxy quinoline | 2-aryl, multiple methoxy groups | Breast Cancer | 16.28 | [11] |
| 2-aryl-trimethoxy quinoline | 2-aryl, multiple methoxy groups | Ovarian Cancer | 11.44 | [11] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][14]
Rationale: The MTT assay provides a reliable and high-throughput method to quantify the dose-dependent cytotoxic effect of a compound on cancer cell lines, allowing for the determination of the IC50 value (the concentration required to inhibit 50% of cell growth).
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 2.5 x 10⁵ cells/mL) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Visualization: Apoptosis Induction by 8-Substituted Quinolines
Caption: Simplified pathway of apoptosis induced by cytotoxic quinolines.
Antimalarial Activity: The Legacy of 8-Aminoquinolines
The 8-aminoquinoline class is historically one of the most important for antimalarial therapy. Primaquine, the prototypical drug in this class, is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse.[5]
Structure-Activity Relationship Insights
The SAR of 8-aminoquinolines is a delicate balance between efficacy and toxicity, particularly drug-induced hemolysis in individuals with G6PD deficiency.
-
The 8-Amino Side Chain: The diamine side chain at the C8 position is absolutely critical for activity. The length and branching of this chain are key determinants of potency and toxicity. For primaquine, the optimal side chain is a 4-amino-1-methylbutyl group.
-
The 6-Methoxy Group: The methoxy group at the C6 position is considered essential for the radical curative activity of primaquine and its analogues. Its removal or replacement generally leads to a loss of activity.[6]
-
Quinoline Ring Substitutions: Modifications elsewhere on the quinoline ring have been extensively studied to improve the therapeutic index.
-
2- and 4-Substitutions: Introducing substituents at the C2 or C4 positions can modulate activity. For instance, adding benzyloxy or other groups at C2 has been explored to create analogues with potentially better profiles.[6]
-
5-Substitutions: Substitution at the C5 position can influence the molecule's metabolic pathway, which is closely linked to both its therapeutic effect and its hemolytic toxicity.
-
-
Hybrid Approaches: More recent strategies involve creating hybrid molecules. For instance, a tetrahydropyridine-appended 8-aminoquinoline derivative showed potent activity against both chloroquine-sensitive (EC50 = 1.99 µM) and chloroquine-resistant (EC50 = 5.69 µM) strains of P. falciparum.[2]
Data Presentation: Comparative Antimalarial Activity
| Compound/Derivative | Key Structural Feature | Target Strain | Activity Metric | Reference |
| Primaquine | 8-(4-amino-1-methylbutyl)amino-6-methoxyquinoline | P. vivax / P. ovale | Radical cure (hypnozoitocidal) | [5] |
| Tafenoquine | Analogue of primaquine with modifications | P. vivax / P. ovale | Radical cure, prophylaxis | [5] |
| Compound 40c | Tetrahydropyridine-appended 8-aminoquinoline | P. falciparum (3D7, sensitive) | EC50 = 1.99 µM | [2] |
| Compound 40c | Tetrahydropyridine-appended 8-aminoquinoline | P. falciparum (RKL-9, resistant) | EC50 = 5.69 µM | [2] |
Visualization: Core SAR of 8-Aminoquinoline Antimalarials
Caption: SAR model for 8-aminoquinoline antimalarial agents.
Conclusion and Future Outlook
The C8 position of the quinoline scaffold is a powerful control point for modulating a wide range of biological activities. SAR studies consistently demonstrate that modifications at this position, often in concert with substitutions elsewhere on the ring, can dramatically enhance potency and selectivity against microbial, cancer, and malarial targets. For 8-hydroxyquinolines, halogenation is a proven strategy for boosting antimicrobial effects. In the anticancer realm, substitutions that tune lipophilicity and facilitate interaction with specific targets like tubulin are critical. For the venerable 8-aminoquinolines, the focus remains on refining the side chain and nucleus to dissociate efficacy from toxicity, a challenge that continues to drive medicinal chemistry efforts.
Future research will likely focus on the development of sophisticated hybrid molecules and conjugates that can achieve multi-target effects or improved drug delivery. As our understanding of the molecular targets and resistance mechanisms deepens, the rational design of novel 8-substituted quinoline derivatives will continue to be a highly fruitful endeavor in the quest for new and more effective medicines.
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Prashanth, K., et al. (2025). Benzimidazole–Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Galeano, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]
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Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Sahu, P. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Sreevidya, V. G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Patel, D. A., et al. (2015). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Tiano, L., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry. Available at: [Link]
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Gyires, K., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules. Available at: [Link]
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Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Al-Masoudi, N. A. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
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McChesney, J. D. (1985). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization. Available at: [Link]
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Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Lipophilicity Measurement of Quinoline Derivatives: RP-HPLC in Focus
For researchers, scientists, and professionals in drug development, understanding the lipophilicity of quinoline derivatives is paramount. This physicochemical property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, governing everything from membrane permeability to metabolic stability.[1][2] This guide provides an in-depth technical comparison of methods for determining lipophilicity, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative methods, all grounded in scientific literature.
The Critical Role of Lipophilicity in Quinoline Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] The lipophilicity of these compounds, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of their biological efficacy. For instance, the antimalarial activity of certain quinoline derivatives has been shown to be dependent on their lipophilicity, which influences their ability to permeate cell membranes and accumulate at their site of action.[1][3] Similarly, variations in lipophilicity have been correlated with the antimicrobial activity of benzimidazole-quinoline hybrids against Gram-negative bacteria.[4] Therefore, accurate and efficient measurement of lipophilicity is a critical step in the hit-to-lead and lead optimization phases of drug discovery.
Comparative Analysis of Lipophilicity Measurement Techniques
While several methods exist for determining log P, they can be broadly categorized into experimental and computational approaches. The "gold standard" experimental method is the shake-flask technique, while RP-HPLC has emerged as a popular and robust alternative. Computational models offer a rapid, in-silico estimation of lipophilicity.
| Method | Principle | Advantages | Disadvantages | Typical Log P Range |
| RP-HPLC | Correlation of retention time on a nonpolar stationary phase with known log P values of reference compounds. | High throughput, small sample requirement, high reproducibility, applicable to impure samples, wide log P range.[8][9][10] | Indirect method, requires careful calibration with appropriate standards, potential for secondary interactions with the stationary phase.[11][12] | 0 to 6 (can be extended)[11] |
| Shake-Flask | Direct measurement of a compound's concentration in two immiscible phases (n-octanol and water) after reaching equilibrium. | Direct measurement of log P, considered the "gold standard".[13] | Time-consuming, requires pure compounds, labor-intensive, prone to emulsion formation, limited log P range.[8] | -2 to 4[8] |
| Computational | Estimation of log P based on the compound's structure using algorithms that sum fragmental or atomic contributions. | Extremely rapid, no experimental work required, cost-effective. | Can be inaccurate, especially for novel or complex structures; different algorithms can yield significantly different results.[4] | Broad, but accuracy varies. |
In-Depth Focus: Lipophilicity Determination by RP-HPLC
RP-HPLC has become the method of choice for high-throughput lipophilicity screening in many pharmaceutical settings.[14] The principle lies in the correlation between a compound's retention on a nonpolar stationary phase (typically C8 or C18) and its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality Behind Experimental Choices in RP-HPLC
The reliability of RP-HPLC for log P determination hinges on a series of carefully considered experimental parameters:
-
Stationary Phase Selection: C18 columns are widely used due to their strong hydrophobicity. However, for basic compounds like many quinoline derivatives, residual silanol groups on the silica support can lead to peak tailing and altered retention through secondary ionic interactions. Using an end-capped C18 column or a polymer-based column can mitigate these effects.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically methanol or acetonitrile) is used. Methanol is often preferred as it is a hydrogen bond donor and can better mimic the n-octanol/water partitioning environment.[8] The pH of the aqueous phase is critical for ionizable compounds like quinolines and should be controlled to ensure the compound is in its neutral form.
-
Selection of Reference Standards: The accuracy of the RP-HPLC method is directly dependent on the quality of the calibration curve. Therefore, a set of reference compounds with accurately known log P values and structural similarity to the analytes should be used. For quinoline derivatives, using other nitrogen-containing heterocyclic compounds as standards is advisable.[11]
Experimental Protocol for Lipophilicity Measurement of Quinoline Derivatives by RP-HPLC
This protocol is adapted from established methods for the analysis of quinoline derivatives.[13]
1. Materials and Instrumentation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: HPLC-grade methanol and water (e.g., 55:45 v/v). The aqueous portion should be buffered to a pH where the quinoline derivatives are in their neutral form (e.g., pH 7.0).
-
Reference Standards: A series of compounds with known log P values, preferably encompassing a range that includes the expected log P of the quinoline derivatives.
-
Test Compounds: Solutions of the quinoline derivatives in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dead Time Marker: A non-retained compound (e.g., potassium iodide solution) to determine the column dead time (t₀).
2. Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 30 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
3. Experimental Workflow:
Caption: Experimental workflow for log P determination by RP-HPLC.
4. Data Analysis:
-
Calculate the capacity factor (k) for each reference standard and quinoline derivative using the formula: k = (tR - t₀) / t₀, where tR is the retention time of the compound and t₀ is the dead time.
-
Calculate the logarithm of the capacity factor (log k) for all compounds.
-
Construct a calibration curve by plotting the known log P values of the reference standards against their corresponding log k values.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (log P = a * log k + b) and the correlation coefficient (R²). An R² value close to 1 indicates a good correlation.
-
Calculate the log P values of the quinoline derivatives by substituting their log k values into the regression equation.
Self-Validating System and Trustworthiness
The protocol incorporates a self-validating system through the use of a calibration curve with well-characterized reference standards. The linearity of the calibration curve (R² value) serves as a key quality control parameter. For reliable results, the R² should be > 0.95. Furthermore, the inclusion of quality control samples with known log P values in each analytical run can ensure the day-to-day reproducibility of the method.[14]
Visualizing the Lipophilicity Determination Process
The following diagram illustrates the logical relationship between the different methods for determining lipophilicity.
Caption: Interrelationship of lipophilicity determination methods.
Conclusion
The measurement of lipophilicity is an indispensable component of the drug discovery and development process for quinoline derivatives. While the shake-flask method remains the definitive standard for direct log P determination, its limitations in terms of throughput and sample requirements make it less suitable for large-scale screening. Computational methods, though rapid, may lack the necessary accuracy for definitive decision-making.
RP-HPLC emerges as a highly practical, reliable, and efficient method for the experimental determination of lipophilicity. By understanding the principles behind the method and carefully controlling experimental parameters, researchers can generate high-quality, reproducible log P data. This, in turn, facilitates a more informed selection and optimization of quinoline derivatives with desirable pharmacokinetic and pharmacodynamic properties, ultimately increasing the probability of success in bringing new and effective therapies to the clinic.
References
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Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., & Podeszwa, B. (2009). RP-HPLC determination of lipophilicity in a series of quinoline derivatives. Open Chemistry, 7(4), 586-597. [Link]
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G-M, A., K, A., M, A., & et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Gupta, H., & Singh, R. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Musiol, R., Jampilek, J., Buchta, V., & et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
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Rezaee, M., Yamini, Y., & Khanchi, A. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Scientific Reports, 13(1), 20993. [Link]
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Kapková, P., & Kráľová, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 1003. [Link]
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A, A., & S, S. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]
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Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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Monge, A., Palop, J. A., & De Ceráin, A. L. (2008). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 13(5), 1096-1108. [Link]
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Avdeef, A. (2005). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Perspectives in Drug Discovery and Design, 20(1), 25-41. [Link]
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Dias, N. C., & Pinto, M. M. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(21), 6432. [Link]
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A Comparative Guide to the Mechanistic Nuances of Skraup-Doebner-Von Miller Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, from antimalarials like quinine to modern antibacterial agents. Its synthesis has been a subject of intense study for over a century, with the Skraup, Doebner, and Doebner-Von Miller reactions representing the classical and foundational approaches. This guide provides an in-depth mechanistic comparison of these methods, evaluates their performance against alternative syntheses, and offers field-proven insights into experimental design and execution.
The Classical Syntheses: A Mechanistic Triad
The Skraup, Doebner, and Doebner-Von Miller syntheses are intimately related, all fundamentally involving the reaction of an aniline with a three-carbon electrophilic unit to construct the pyridine ring. However, the nature of this three-carbon unit and the reaction conditions dictate the specific pathway and outcome.
The Skraup Synthesis: The Prototypical, Yet Harsh, Approach
First reported in 1880, the Skraup synthesis is the archetypal method, involving the reaction of an aniline, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (often the corresponding nitrobenzene).[1][2] The reaction is notoriously exothermic and can be violent if not properly controlled, a significant drawback that prompted the development of milder alternatives.[3]
The mechanism proceeds in several distinct stages:
-
Formation of Acrolein: Under the harsh, acidic, and high-temperature conditions, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.[1][2][4] This in-situ generation is a defining feature of the Skraup reaction.
-
Michael Addition: The aniline performs a conjugate (1,4-Michael) addition to the acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. The added oxidant (e.g., nitrobenzene) is consumed in this step.[2][4]
Caption: The Skraup Synthesis workflow, from in-situ acrolein generation to final oxidation.
The Doebner-Von Miller (DVM) Reaction: A More Versatile and Controllable Modification
Recognizing the hazards of the Skraup synthesis, Doebner and Von Miller introduced a significant modification in 1881.[5] Instead of generating acrolein in situ from glycerol, they reacted anilines directly with pre-formed α,β-unsaturated aldehydes or ketones.[6][7][8] This change makes the reaction more general, allowing for the synthesis of substituted quinolines, and experimentally simpler and safer.
The mechanism of the DVM reaction has been a subject of considerable debate, with two primary pathways proposed.[9]
-
Pathway I (1,4-Michael Addition): This pathway is analogous to the Skraup synthesis. The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[9]
-
Pathway II (1,2-Addition and Schiff Base Formation): In this pathway, the aniline first condenses with the carbonyl group (1,2-addition) to form a Schiff base (an N-arylimine).[9][10] This intermediate is central to more recent mechanistic proposals.
Crucial labeling studies using ¹³C-labeled ketones have provided evidence for a fragmentation-recombination mechanism .[6][11][12] In this sophisticated pathway, the aniline initially adds in a conjugate fashion, but the resulting adduct can fragment into the corresponding imine and ketone. These fragments can then recombine to form the quinoline product, explaining the observed label scrambling in the final product that cannot be accounted for by a simple, linear mechanism.[6][11][12]
Caption: Competing mechanistic pathways in the Doebner-Von Miller quinoline synthesis.
The Doebner Reaction: A Distinct Three-Component Pathway
The Doebner reaction, reported in 1887, should not be confused with the Doebner-Von Miller reaction. It is a distinct three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to specifically produce quinoline-4-carboxylic acids.[1][5][10]
The accepted mechanism involves:[10]
-
Schiff Base Formation: The aniline and aldehyde condense to form an N-arylimine (Schiff base).
-
Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then adds to the imine in a Michael-type fashion.
-
Cyclization and Oxidation: The adduct undergoes intramolecular electrophilic cyclization, and the resulting dihydroquinoline intermediate is oxidized to the final aromatic product.
Comparative Analysis: Choosing the Right Tool
The choice between these classical methods and more modern alternatives depends critically on the desired substitution pattern, substrate availability, and tolerance for specific reaction conditions.
| Feature | Skraup Synthesis | Doebner-Von Miller Synthesis | Doebner Reaction | Friedländer Synthesis |
| Reactants | Aniline, Glycerol, H₂SO₄, Oxidant[3] | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid[5][7] | Aniline, Aldehyde, Pyruvic Acid[5][10] | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl[3] |
| Catalyst/Conditions | Harsh: Conc. H₂SO₄, >150°C, highly exothermic[3] | Generally milder than Skraup; various Brønsted or Lewis acids (HCl, TFA, SnCl₄)[6][9] | Typically acidic conditions, heating[10] | Versatile: Acidic, basic, or neutral conditions; often milder[3] |
| Key Intermediates | Acrolein (in situ), Michael Adduct[3] | Michael Adduct and/or Schiff Base[9] | Schiff Base, Enol of Pyruvic Acid[10] | Enamine/Enolate, Aldol-type adduct |
| Product Scope | Unsubstituted or simply substituted quinolines[3] | 2- and/or 4-substituted quinolines[5] | 2-Substituted quinoline-4-carboxylic acids[5] | Wide variety of substituted quinolines on both rings[3] |
| Major Drawbacks | Violent reaction, low yields, limited scope, harsh conditions[3] | Regioselectivity can be unpredictable with meta-substituted anilines; potential for side reactions[6] | Limited to quinoline-4-carboxylic acids; low yields with electron-withdrawing groups[10][13] | Requires pre-functionalized 2-aminoaryl carbonyl starting materials. |
Modern Alternatives and Mechanistic Counterpoints
While the classic methods are foundational, modern organic synthesis often favors more efficient and versatile alternatives.
-
The Friedländer Synthesis: This powerful method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][14] Its primary advantage is the unambiguous regiochemical outcome, as the substitution pattern is pre-determined by the starting materials. This contrasts sharply with the potential for mixed regioisomers in the DVM synthesis when using meta-substituted anilines.[6]
-
Catalytic Innovations: The DVM synthesis has been improved through the use of various Lewis acids (e.g., SnCl₄, Sc(OTf)₃, InCl₃) and Brønsted acids, which can enhance yields and reproducibility.[6] Furthermore, the application of microwave irradiation has been shown to accelerate the reaction with good results.[6]
-
Greener Approaches: Recent research has focused on developing more environmentally benign protocols, including the use of heterogeneous catalysts or performing the reactions in greener solvents like water.[1][15]
Experimental Protocol: A Self-Validating DVM Synthesis
This protocol for the synthesis of 2-methylquinoline (quinaldine) is a representative example of the Doebner-Von Miller reaction. Each step is designed for clarity, safety, and reproducibility.
Workflow Overview
Caption: A standard experimental workflow for a Doebner-Von Miller quinoline synthesis.
Step-by-Step Methodology
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol) cautiously.
-
Causality: The acid protonates the aniline, making it soluble and activating the aromatic ring. It also catalyzes the subsequent condensation and cyclization steps.
-
-
Addition of Carbonyl: To the stirred mixture, add crotonaldehyde (0.12 mol) dropwise via an addition funnel. The addition should be controlled to manage the initial exothermic reaction.
-
Causality: Crotonaldehyde is the α,β-unsaturated carbonyl component that will form the pyridine ring of the quinoline.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Self-Validation: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
-
Neutralization: After cooling the mixture to room temperature, carefully neutralize the excess acid by slowly adding a 30% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 8). Perform this step in an ice bath to dissipate the heat of neutralization.
-
Causality: Neutralization deprotonates the quinoline product, making it soluble in organic solvents and insoluble in water, which is essential for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent than in the aqueous salt solution, allowing for its separation from inorganic byproducts.
-
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy, which will show characteristic peaks for 2-methylquinoline, and mass spectrometry to confirm the correct molecular weight.
-
Conclusion
The Skraup-Doebner-Von Miller family of reactions remains a cornerstone of heterocyclic chemistry, offering direct routes to the vital quinoline core from simple starting materials.[6] Mechanistic investigations, particularly labeling studies, have revealed a complex landscape of competing pathways, moving beyond simple Michael additions to include Schiff base intermediates and sophisticated fragmentation-recombination events.[6][11][12] While harsh conditions and potential ambiguity in regioselectivity can be drawbacks, modifications using modern catalysts and techniques continue to enhance their utility.[6] For the practicing chemist, a thorough understanding of these mechanistic differences is paramount for selecting the appropriate synthetic strategy, controlling the reaction outcome, and troubleshooting potential issues, ensuring the efficient and reliable synthesis of target quinoline derivatives for research and drug development.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]
-
Organic Chemistry (2021). Skraup Quinoline Synthesis Mechanism. YouTube. [Link]
-
Moodley, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]
-
Wang, M., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(11), 4341–4344. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Kozhevnikova, E. F., & Kozhevnikov, I. V. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Prajapati, A. (2021). synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link]
-
All 'bout Chemistry (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
-
Gavrila, A. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. SlidePlayer. [Link]
-
Lee, S., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters, 16(15), 4066–4069. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-(Isopropyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical reagents is paramount in the laboratory, extending from experimental use to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-(Isopropyl)quinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory requirements, reflecting a commitment to best practices in laboratory safety and chemical management.
Understanding the Hazards: Why Proper Disposal is Critical
This compound, like many quinoline derivatives, presents a significant hazard profile that necessitates its classification and disposal as hazardous waste. Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Isopropylquinoline, indicate that it is a combustible liquid, harmful if swallowed, and can be fatal if it comes into contact with the skin.[1][2] It is also a skin and eye irritant.[1][2] Furthermore, quinoline and its derivatives are recognized as being toxic to aquatic life with long-lasting effects, making their release into the environment a serious concern.[3][4] The U.S. Environmental Protection Agency (EPA) lists quinoline as a hazardous constituent in waste streams under the Resource Conservation and Recovery Act (RCRA), underscoring the legal imperative for its proper disposal.[5]
The fundamental principle guiding the disposal of this compound is the complete avoidance of release into the sanitary sewer system or general solid waste.[1][4][6] Improper disposal can lead to environmental contamination and potential harm to public health.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to be in a well-ventilated area, preferably under a chemical fume hood.[3][7] Adherence to proper PPE protocols is non-negotiable.
Essential PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[1][7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[3][7]
-
Respiratory Protection: If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[3][7]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling both liquid waste and contaminated solid materials.
Part A: Liquid this compound Waste
-
Segregation and Collection:
-
Dedicate a specific, properly labeled waste container for this compound and related quinoline derivative waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[3][6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[8] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Arranging for Disposal:
Part B: Contaminated Solid Waste (e.g., gloves, wipes, absorbent material)
-
Collection:
-
Labeling:
-
Label the bag or container as "Hazardous Waste - this compound Contaminated Debris."
-
-
Disposal:
-
This contaminated solid waste must also be disposed of as hazardous waste. Do not discard it in the regular trash.[1] Arrange for its collection by your EHS department along with the liquid waste.
-
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact EHS.
-
Control Ignition Sources: As this compound is combustible, eliminate all nearby sources of ignition.[1][6]
-
Containment and Cleanup (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[1][6][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (check with your EHS for recommendations), and collect the cleaning materials for disposal as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup.[6]
-
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3][6] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3] Seek immediate medical attention.
Data Summary and Visual Guides
To facilitate quick reference, the following table summarizes the key properties of quinoline derivatives, and the diagram illustrates the decision-making process for disposal.
Table 1: Key Properties and Hazards of Quinoline Derivatives
| Property/Hazard | Description | Source(s) |
| Physical State | Liquid | [1] |
| Hazards | Combustible liquid, Harmful if swallowed, Fatal in contact with skin, Causes skin and eye irritation. | [1][2] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [3][4] |
| Disposal Classification | Hazardous Waste | [1][6] |
Disposal Decision Workflow for this compound
A flowchart illustrating the decision-making process for the disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Vigon International. (2020). Safety Data Sheet: ISOPROPYL QUINOLINE.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
- New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Quinoline.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline.
- Penta. (2025). Safety Data Sheet: Quinoline.
- The Good Scents Company. (Date N/A). Isopropyl quinoline.
- Occupational Safety and Health Administration. (Date N/A). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
- U.S. Environmental Protection Agency. (2006). Health And Environmental Effects Profile for Quinoline.
- U.S. Environmental Protection Agency. (Date N/A). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Sciencelab.com. (Date N/A). Material Safety Data Sheet - Quinoline, 96%.
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Navigating the Hazards of 8-(Isopropyl)quinoline: A Guide to Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the novel molecular landscapes we explore demand not only scientific rigor but also an unwavering commitment to safety. 8-(Isopropyl)quinoline, a heterocyclic aromatic compound with significant potential in various research applications, necessitates a comprehensive understanding of its hazard profile and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.
According to available safety data, this compound is classified with the following primary hazards:
Furthermore, the parent compound, quinoline, is suspected of causing genetic defects and may cause cancer, highlighting the need for a cautious approach when handling its derivatives.[4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, oral, and ocular.
Hand Protection
Given the high acute dermal toxicity, selecting the right gloves is the most critical step in your PPE protocol. Standard nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged contact.
-
Primary Gloves: Wear two pairs of nitrile gloves for incidental contact.[6]
-
For Extended Contact or Spills: Butyl rubber gloves are recommended for handling highly corrosive acids, ketones, and esters and should be considered for extended work with this compound.[6]
-
Inspection is Key: Always inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection
To safeguard against splashes and potential vapors, comprehensive eye and face protection is mandatory.
-
Primary Protection: Chemical splash goggles are essential to protect the eyes.[7]
-
Secondary Protection: A face shield worn over chemical splash goggles provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[8]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[7]
-
Full Body Protection: In situations with a high risk of significant exposure, such as a large spill, disposable chemical-resistant coveralls ("bunny suits") offer head-to-toe protection.[8]
Operational Workflow for Safe Handling
A systematic and well-defined workflow is essential to minimize the risk of exposure. The following diagram illustrates the key stages of handling this compound, from preparation to cleanup.
Caption: A logical workflow for safely handling this compound.
Engineering Controls: The Importance of Ventilation
All work with this compound, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
During Handling:
-
Handle the compound exclusively within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of this compound sealed when not in use.
-
Work in a well-lit area to easily observe any spills or contamination.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly segregate and label all waste materials.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Caption: Emergency response plan for an this compound spill.
-
Small Spills (within a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
-
Waste Disposal: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.[9] All waste must be treated as hazardous.
Table 2: Waste Segregation and Disposal Guidelines
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (contaminated gloves, paper towels, absorbent material) | Sealed, labeled hazardous waste container | "Hazardous Waste", "this compound", "Toxic" | Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[7][10] |
| Liquid Waste (solutions containing this compound) | Sealed, labeled liquid hazardous waste container | "Hazardous Waste", "this compound", list of all components and concentrations | Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by EHS.[10] |
| Contaminated Glassware | Puncture-resistant container | "Contaminated Sharps" | Decontaminate with an appropriate solvent before placing in the container. Dispose of through EHS. |
Causality in Disposal: The stringent disposal protocols are a direct consequence of the compound's toxicity and potential long-term environmental effects.[11] Improper disposal can lead to contamination of soil and water, posing a risk to ecosystems and public health.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Vertex AI Search. (2015, August 6).
- Sigma-Aldrich. (2024, September 6).
- Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
- Needle.Tube.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Givaudan. Isopropyl Quinoline.
- National Institutes of Health. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem.
- Chemos GmbH&Co.KG.
- The Good Scents Company. isopropyl quinoline, 135-79-5.
- PENTA. (2025, May 13).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
